Chloro-PEG2-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-[2-(2-chloroethoxy)ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFVGSLYPJXDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Chloro-PEG2-Boc for Drug Development Professionals
Introduction
Chloro-PEG2-Boc, with the chemical name tert-butyl (2-(2-(2-chloroethoxy)ethoxy)ethyl)carbamate, is a bifunctional linker molecule increasingly utilized in the field of targeted protein degradation. As a member of the polyethylene glycol (PEG) family of linkers, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of this compound, including its chemical properties, applications in PROTAC synthesis, detailed experimental protocols, and the underlying biological mechanisms.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1442085-43-9 | |
| Molecular Formula | C10H19ClNO4 | |
| Molecular Weight | 238.71 g/mol | |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
The Role of this compound in PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile building block for the linker component.
The structure of this compound features two reactive ends:
-
A chloro group (-Cl): This functional group acts as a good leaving group in nucleophilic substitution reactions. It allows for the covalent attachment of the linker to a POI ligand, typically through reaction with a nucleophilic group on the ligand, such as a phenol or an amine.
-
A Boc-protected amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. This protected amine can be deprotected under acidic conditions to reveal a primary amine. This newly exposed amine is then available for coupling with an E3 ligase ligand, often through an amide bond formation.
The two-unit PEG chain in this compound imparts hydrophilicity to the resulting PROTAC molecule, which can improve its solubility and cell permeability. The length of the linker is a critical parameter in PROTAC design, as it influences the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, ultimately affecting the efficiency of protein degradation.
Experimental Protocols
While specific protocols for reactions involving this compound are not extensively detailed in publicly available literature, the following representative procedures are based on established synthetic methodologies for similar compounds and PROTAC synthesis.
Protocol 1: Synthesis of a POI-Linker Intermediate via Nucleophilic Substitution
This protocol describes the reaction of this compound with a model phenol-containing POI ligand.
Materials:
-
This compound
-
POI ligand with a phenolic hydroxyl group
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the POI-linker intermediate.
Protocol 2: Boc Deprotection of the POI-Linker Intermediate
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
POI-linker intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the POI-linker intermediate in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.
-
The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.
Protocol 3: Coupling of the Deprotected POI-Linker with an E3 Ligase Ligand
This protocol describes the final step in PROTAC synthesis: the formation of an amide bond between the POI-linker and an E3 ligase ligand containing a carboxylic acid.
Materials:
-
Deprotected POI-linker intermediate from Protocol 2
-
E3 ligase ligand with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the deprotected POI-linker intermediate (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC) to yield the final product.
PROTAC Mechanism of Action and Signaling Pathway
The PROTAC synthesized using this compound functions by inducing the degradation of the target POI through the ubiquitin-proteasome system.
Caption: The catalytic cycle of a PROTAC utilizing a this compound linker.
Quantitative Data for PROTACs with Short PEG Linkers
The efficacy of a PROTAC is often evaluated by its ability to degrade the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table provides representative data for PROTACs with short PEG linkers, similar to the one derived from this compound.
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | 2 | 50 - 200 | >90 | |
| FLT-3 | VHL | 2 | ~100 | >80 | |
| c-KIT | VHL | 2 | ~150 | >75 | |
| PRC2 | VHL | 2 | 111 | 84 |
Note: The specific performance of a PROTAC is highly dependent on the POI and E3 ligase ligands, as well as the specific cellular context.
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound follows a logical and modular workflow.
Caption: A streamlined workflow for the synthesis of a PROTAC using this compound.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its bifunctional nature, combined with the favorable properties of the PEG linker, allows for the efficient construction of potent protein degraders. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in the development of novel therapeutics based on targeted protein degradation.
References
Chloro-PEG2-Boc: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Chloro-PEG2-Boc, with the systematic name tert-butyl (2-(2-chloroethoxy)ethyl)carbamate, is a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. The unique architecture of this compound, featuring a Boc-protected amine and a reactive chloro group separated by a flexible diethylene glycol (PEG2) spacer, makes it a versatile building block in the modular synthesis of these targeted protein degraders. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 1442085-43-9 | [1][2] |
| Molecular Formula | C₁₀H₁₉ClNO₄ | [2] |
| Molecular Weight | 238.71 g/mol | [2] |
| Appearance | Liquid | [1] |
| Density | 1.078 g/cm³ | |
| Boiling Point | Not explicitly available; estimated to be >200 °C | - |
| Melting Point | Not applicable (liquid at room temperature) | - |
| Solubility | Soluble in a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Limited solubility in water. | |
| Storage | Store at -20°C for long-term stability. |
Reactivity and Stability
This compound possesses two key reactive sites: the terminal chloro group and the Boc-protected amine.
-
Chloro Group: The primary chloroalkane functionality is susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of a ligand for a target protein or an E3 ubiquitin ligase, typically through reaction with an amine, thiol, or hydroxyl group on the ligand. The reactivity of the chloro group is a key feature for its use in PROTAC synthesis.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions, including basic and oxidative environments. However, it is readily cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amine. This orthogonality allows for the selective deprotection and subsequent functionalization of the amino group.
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the chlorination of its corresponding alcohol precursor, Boc-NH-PEG2-OH (tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate).
Materials:
-
Boc-NH-PEG2-OH (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq) or Methanesulfonyl chloride (MsCl) (1.2 eq) and Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve Boc-NH-PEG2-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Method A (using Thionyl Chloride): Slowly add thionyl chloride to the stirred solution.
-
Method B (using Mesyl Chloride): Slowly add triethylamine followed by methanesulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Diagram of Synthesis:
Caption: Synthesis of this compound from Boc-NH-PEG2-OH.
Application in PROTAC Synthesis: A Generic Workflow
This compound serves as a linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand. The following is a generalized protocol for the synthesis of a PROTAC using this compound. This example assumes the warhead contains a nucleophilic amine.
Step 1: Coupling of Warhead to this compound
Materials:
-
Warhead-NH₂ (1.0 eq)
-
This compound (1.1 eq)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Warhead-NH₂ in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the solution.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Warhead-PEG2-Boc.
Step 2: Boc Deprotection
Materials:
-
Warhead-PEG2-Boc (1.0 eq)
-
Trifluoroacetic acid (TFA) (20-50% v/v in DCM)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Warhead-PEG2-Boc in DCM.
-
Add the TFA/DCM solution and stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Warhead-PEG2-NH₃⁺ TFA⁻) is often used in the next step without further purification.
Step 3: Coupling of E3 Ligase Ligand
Materials:
-
Warhead-PEG2-NH₃⁺ TFA⁻ (1.0 eq)
-
E3 Ligase Ligand-COOH (1.0 eq)
-
A peptide coupling reagent, such as HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative HPLC for purification
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Warhead-PEG2-NH₃⁺ TFA⁻ and DIPEA in DMF to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Diagram of PROTAC Synthesis Workflow:
Caption: General workflow for PROTAC synthesis using this compound.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector (a singlet around 1.4 ppm), the methylene groups of the PEG linker (a series of multiplets between 3.5 and 3.8 ppm), and the methylene group adjacent to the chlorine atom (a triplet around 3.7 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), the carbons of the PEG chain (in the range of 60-72 ppm), and the carbon bearing the chlorine atom (around 43 ppm).
-
Mass Spectrometry: Under electrospray ionization (ESI), the molecule is expected to show a prominent [M+Na]⁺ adduct. Fragmentation would likely involve the loss of the Boc group or cleavage of the PEG chain.
Conclusion
This compound is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its well-defined structure, predictable reactivity, and the commercial availability of its precursors make it an attractive choice for researchers in the field of targeted protein degradation. This guide provides a foundational understanding of its chemical properties and a practical framework for its synthesis and application, empowering scientists to leverage this important tool in the development of novel therapeutics.
References
An In-depth Technical Guide to Chloro-PEG2-Boc: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chloro-PEG2-Boc, a bifunctional linker increasingly utilized in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, outlines a common synthetic route with experimental protocols, presents key quantitative data, and illustrates its application in targeted protein degradation.
Chemical Structure and Properties
This compound, systematically named tert-butyl (2-(2-chloroethoxy)ethyl)carbamate , is a molecule featuring a chloroalkane functional group, a two-unit polyethylene glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of functionalities makes it a valuable building block in organic synthesis. The PEG linker enhances aqueous solubility and provides spatial separation, the terminal chlorine acts as a reactive handle for nucleophilic substitution, and the Boc group offers a stable yet readily cleavable protecting group for the amine.
A definitive representation of the this compound structure is presented below:
Chemical Structure of this compound
Physicochemical Properties
| Property | Value |
| CAS Number | 1442085-43-9 |
| Molecular Formula | C₁₀H₁₉ClNO₄ |
| Molecular Weight | 238.71 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from commercially available 2-(2-aminoethoxy)ethanol. The first step involves the protection of the primary amine with a Boc group, followed by the chlorination of the terminal hydroxyl group.
Synthetic Scheme
Experimental Protocols
Step 1: Synthesis of tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate (Boc-NH-PEG2-OH)
This procedure is adapted from general methods for the Boc protection of amino alcohols.
-
Materials:
-
2-(2-Aminoethoxy)ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol in a mixture of 1,4-dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the cooled solution while stirring.
-
Add a solution of sodium hydroxide to maintain a basic pH.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the 1,4-dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of tert-butyl (2-(2-chloroethoxy)ethyl)carbamate (this compound)
This protocol describes a common method for the chlorination of primary alcohols.
-
Materials:
-
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate (from Step 1)
-
Thionyl chloride (SOCl₂) or other chlorinating agents (e.g., Appel reaction conditions)
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution.
-
Add thionyl chloride dropwise to the cooled solution while stirring vigorously.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a colorless to pale yellow oil.
-
Quantitative Data
The following table summarizes typical data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | Boc-NH-PEG2-OH | 85-95% | >95% |
| 2 | This compound | 70-85% | >97% |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.05 (br s, 1H, NH), 3.70-3.65 (m, 4H, OCH₂CH₂O), 3.62 (t, J = 5.6 Hz, 2H, CH₂Cl), 3.35 (q, J = 5.2 Hz, 2H, NCH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.0, 79.2, 71.1, 70.3, 42.8, 40.4, 28.4.
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₂₀ClNO₄ [M+H]⁺: 239.11; found: 239.1.
Application in PROTAC Synthesis and Targeted Protein Degradation
This compound is a key linker for the synthesis of PROTACs.[1][] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[]
The synthesis of a PROTAC using this compound typically involves the following workflow:
The resulting PROTAC then engages in the cellular protein degradation pathway:
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed protocols and illustrative diagrams are intended to facilitate its synthesis and application in the rapidly evolving field of targeted protein degradation.
References
An In-depth Technical Guide to Chloro-PEG2-Boc: A Core Component in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chloro-PEG2-Boc, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). While not possessing a direct pharmacological mechanism of action, its chemical properties are fundamental to the function of PROTACs, a revolutionary class of therapeutic agents. This document will detail the role of this compound in the synthesis of PROTACs and the subsequent mechanism by which these molecules induce targeted protein degradation.
Introduction to this compound
This compound is a chemical linker characterized by a short polyethylene glycol (PEG) chain, a chloro group at one terminus, and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This heterobifunctional structure is by design, allowing for the sequential or orthogonal conjugation of two different molecular entities. In the context of drug development, this compound serves as a crucial building block in the synthesis of PROTACs.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H19ClO4 | [1] |
| Molecular Weight | 238.71 g/mol | [1][2] |
| Appearance | Liquid | |
| CAS Number | 1442085-43-9 | |
| Key Functional Groups | Chloro, PEG2, Boc-protected amine |
The Role of this compound in PROTAC Synthesis and Mechanism of Action
The primary application of this compound is as a linker in the construction of PROTAC molecules. PROTACs are chimeric molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.
A PROTAC molecule is comprised of three key components:
-
A ligand that binds to a target protein (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects these two ligands.
This compound is a tool for creating this third component. The PEG portion of the linker enhances the solubility and can influence the pharmacokinetic properties of the final PROTAC molecule.
The general mechanism of action of a PROTAC synthesized using a linker like this compound is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the proteasome.
-
PROTAC Recycling: The PROTAC molecule is released and can catalyze further rounds of protein degradation.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Experimental Protocols: A Generalized Workflow for PROTAC Synthesis
While specific reaction conditions will vary depending on the nature of the target ligand and the E3 ligase ligand, a general experimental workflow for synthesizing a PROTAC using this compound is outlined below. This protocol assumes a two-step conjugation process.
Objective: To synthesize a PROTAC by sequentially conjugating a target protein ligand and an E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
Target protein ligand with a reactive nucleophile (e.g., an amine or thiol)
-
E3 ligase ligand with a suitable functional group
-
Appropriate solvents (e.g., DMF, DMSO)
-
Bases (e.g., DIPEA, K2CO3)
-
Reagents for Boc deprotection (e.g., TFA in DCM)
-
Purification supplies (e.g., HPLC, silica gel)
Protocol:
-
Step 1: Conjugation of the First Ligand
-
Dissolve the target protein ligand and a molar excess of this compound in an appropriate anhydrous solvent.
-
Add a suitable base to facilitate the nucleophilic substitution of the chloro group.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.
-
Upon completion, purify the resulting Boc-protected intermediate using column chromatography or preparative HPLC.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group, exposing the primary amine.
-
Monitor the reaction for completion.
-
Remove the solvent and TFA under reduced pressure.
-
-
Step 3: Conjugation of the Second Ligand
-
Dissolve the deprotected intermediate and the E3 ligase ligand (containing a carboxylic acid or other electrophilic group) in an anhydrous solvent.
-
Add a peptide coupling agent (e.g., HATU, HOBt) and a base.
-
Stir the reaction until completion, monitoring by LC-MS.
-
-
Step 4: Final Purification
-
Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity.
-
Characterize the final compound using analytical techniques such as NMR and high-resolution mass spectrometry.
-
The following diagram illustrates this generalized synthetic workflow.
Conclusion
This compound is a valuable synthetic tool in the rapidly advancing field of targeted protein degradation. Its defined structure and bifunctional nature enable the rational design and construction of PROTAC molecules. While the linker itself is not biologically active, its properties, including length, flexibility, and solubility, are critical determinants of the resulting PROTAC's ability to induce the formation of a productive ternary complex and, ultimately, the degradation of the target protein. A thorough understanding of its chemical reactivity and role within the PROTAC framework is essential for researchers and scientists in the field of drug discovery and development.
References
The Role of PEG Linkers in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, the precise delivery of therapeutic agents to their target sites while minimizing off-target effects is a paramount objective. Poly(ethylene glycol), or PEG, has emerged as a critical tool in achieving this goal. PEG linkers, which are chains of repeating ethylene oxide units, are widely incorporated into drug formulations to enhance their pharmacological properties. This in-depth technical guide explores the core principles of PEG linkers in drug discovery, providing quantitative data, detailed experimental protocols, and visualizations to aid researchers in this dynamic field.
PEGylation, the process of covalently attaching PEG chains to a molecule, can significantly improve a drug's solubility, stability, and circulation half-life, while reducing its immunogenicity.[1][2] These attributes are particularly crucial for biologic drugs like proteins, peptides, and antibodies, as well as for small molecule drugs with unfavorable pharmacokinetic profiles.[3] In the context of antibody-drug conjugates (ADCs), PEG linkers play a vital role in modulating the physicochemical properties of the conjugate, often enabling higher drug-to-antibody ratios (DARs) without inducing aggregation.[1][4]
This guide will delve into the structural and functional diversity of PEG linkers, their impact on pharmacokinetics and pharmacodynamics, and the experimental methodologies used to evaluate their performance.
The Structure and Properties of PEG Linkers
PEG linkers are versatile molecules whose properties can be tailored by modifying their length, architecture (linear vs. branched), and the functional groups at their termini.
-
Length: The length of the PEG chain, determined by the number of ethylene oxide units, directly influences the hydrodynamic radius of the conjugated drug. Longer PEG chains generally lead to a more pronounced "stealth" effect, shielding the drug from renal clearance and enzymatic degradation, thereby extending its circulation half-life. However, there is often a trade-off, as excessively long PEG chains can sometimes hinder the drug's interaction with its target.
-
Architecture:
-
Linear PEGs: These are the most common type of PEG linker, consisting of a single, straight chain of ethylene oxide units.
-
Branched PEGs: These linkers have multiple PEG chains radiating from a central core. This architecture can provide a greater shielding effect for a given molecular weight compared to linear PEGs. Studies have shown that branched PEG linkers can lead to slower clearance rates for ADCs, particularly at high drug-to-antibody ratios.
-
-
Functional Groups: PEG linkers are synthesized with a variety of reactive functional groups at their ends to facilitate conjugation to different moieties on a drug or targeting molecule. Common functional groups include:
-
N-hydroxysuccinimide (NHS) esters: React with primary amines (e.g., on lysine residues of proteins).
-
Maleimides: React with thiols (e.g., on cysteine residues).
-
Alkynes and Azides: Used for "click chemistry" reactions, which are highly efficient and specific.
-
Aldehydes: React with amines or hydrazides.
-
Impact of PEG Linkers on Pharmacokinetics and Efficacy: Quantitative Insights
The choice of PEG linker has a profound impact on the pharmacokinetic (PK) profile and therapeutic efficacy of a drug. The following tables summarize quantitative data from various studies, providing a comparative analysis of different PEG linker properties.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) in Rats |
| No PEG | 4 | 24.5 |
| PEG2 | 4 | 21.3 |
| PEG4 | 4 | 19.8 |
| PEG8 | 4 | 16.5 |
| PEG12 | 4 | 15.1 |
| PEG24 | 4 | 14.8 |
Table 2: Influence of PEG Linker Architecture on ADC Clearance
| Linker Architecture (on a Trastuzumab-DM1 ADC) | Drug-to-Antibody Ratio (DAR) | Clearance |
| Linear (L-PEG24) | 8 | High |
| Pendant (P-(PEG12)2) | 8 | Low |
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
Table 4: Effect of PEG Linker Length on In Vivo Efficacy of an Affibody-Drug Conjugate
| Linker | Tumor Growth Inhibition |
| No PEG | Moderate |
| 4 kDa PEG | Good |
| 10 kDa PEG | Best |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PEGylated drugs.
Protocol 1: PEGylation of a Protein using an NHS-Ester PEG Linker
This protocol outlines the general steps for conjugating an amine-reactive PEG linker to a protein.
Materials:
-
Protein to be PEGylated (in an amine-free buffer like PBS, pH 7.4)
-
NHS-Ester PEG linker
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Allow the NHS-Ester PEG linker to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Just before use, dissolve the PEG linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
-
PEGylation Reaction:
-
Dissolve the protein in the reaction buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
Add the dissolved PEG linker to the protein solution. The molar ratio of PEG linker to protein will need to be optimized depending on the desired degree of PEGylation, but a starting point is a 5- to 20-fold molar excess of the PEG linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG linker and byproducts using size-exclusion chromatography (SEC).
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column and collect the fractions corresponding to the PEGylated protein.
-
-
Characterization:
-
Analyze the purified PEGylated protein to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, SEC, and mass spectrometry.
-
Protocol 2: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a powerful technique to separate molecules based on their hydrodynamic radius and is commonly used to assess the purity and aggregation of PEGylated proteins.
Materials:
-
Purified PEGylated protein sample
-
SEC column suitable for the molecular weight range of the protein and its conjugates
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
HPLC or UPLC system with a UV detector
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample to a suitable concentration (e.g., 0.1-1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Analysis:
-
Inject a defined volume of the prepared sample onto the SEC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the percentage of monomeric PEGylated protein, aggregates, and any un-PEGylated protein. The retention time will decrease with an increasing degree of PEGylation due to the larger hydrodynamic radius.
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay is used to determine the potency of a PEGylated drug, particularly for ADCs.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PEGylated drug (e.g., ADC) and control antibody
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the PEGylated drug and control antibody in cell culture medium.
-
Remove the existing medium from the cells and add the diluted drug solutions.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizing Workflows and Signaling Pathways
Graphviz (DOT language) is a powerful tool for visualizing complex relationships, such as experimental workflows and biological signaling pathways.
Experimental Workflow for PEGylated ADC Development
Caption: A generalized experimental workflow for the development of a PEGylated antibody-drug conjugate.
HER2 Signaling Pathway and Targeted Therapy with a PEGylated ADC
The human epidermal growth factor receptor 2 (HER2) is a key target in breast cancer therapy. Anti-HER2 ADCs, often incorporating PEG linkers for improved properties, deliver potent cytotoxic agents directly to HER2-overexpressing cancer cells.
Caption: The HER2 signaling pathway and the mechanism of action of a PEGylated anti-HER2 ADC.
VEGF Signaling Pathway in Angiogenesis and its Inhibition
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. PEGylated anti-VEGF therapeutics can inhibit this pathway.
Caption: The VEGF signaling pathway in endothelial cells and its inhibition by a PEGylated anti-VEGF therapeutic.
Conclusion
PEG linkers are an indispensable tool in modern drug discovery, offering a versatile platform to enhance the therapeutic potential of a wide range of molecules. By carefully selecting the appropriate PEG linker length, architecture, and functional groups, researchers can optimize the pharmacokinetic and pharmacodynamic properties of their drug candidates. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the rational design and evaluation of PEGylated therapeutics. As our understanding of the intricate interplay between PEG linkers and biological systems continues to grow, we can expect to see the development of even more sophisticated and effective PEGylated drugs in the future.
References
An In-Depth Technical Guide to Bifunctional Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional degraders represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1][2] Unlike traditional inhibitors that merely block a protein's function, these molecules, most notably represented by Proteolysis Targeting Chimeras (PROTACs), hijack the cell's natural protein disposal machinery to induce the degradation of a target protein.[1][3] This approach offers several advantages, including the ability to target proteins previously considered "undruggable," the potential for a more profound and sustained biological effect, and the possibility of overcoming drug resistance mechanisms.[2]
Bifunctional degraders are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. By simultaneously binding to both the target protein and an E3 ligase, the degrader forms a ternary complex, which brings the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The bifunctional degrader itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
This technical guide provides a comprehensive overview of the core principles of bifunctional degraders, detailed experimental protocols for their evaluation, and a summary of key quantitative data to aid in their design and development.
Core Components of Bifunctional Degraders
The efficacy of a bifunctional degrader is critically dependent on the careful selection and optimization of its three core components.
1. Target-Binding Ligand (Warhead): This component provides specificity by binding to the protein of interest (POI). The warhead can be any molecule that binds to the target protein with sufficient affinity and selectivity. Unlike traditional inhibitors, the warhead does not need to bind to a catalytically active site; it can bind to any accessible surface on the protein, thereby expanding the range of "druggable" targets.
2. E3 Ubiquitin Ligase Ligand (Anchor): This moiety recruits a specific E3 ubiquitin ligase, the enzyme responsible for transferring ubiquitin to the target protein. While there are over 600 E3 ligases in humans, only a handful have been successfully exploited for targeted protein degradation. The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Small molecule ligands for these E3 ligases, such as thalidomide and its analogs for CRBN and derivatives of the VHL inhibitor for VHL, are widely used in the design of bifunctional degraders.
3. Linker: The linker is a crucial and active component that connects the warhead and the anchor. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, ultimately impacting the efficiency and selectivity of protein degradation. Optimization of the linker is a critical step in the development of a potent and effective bifunctional degrader.
Mechanism of Action: The Ubiquitin-Proteasome System
Bifunctional degraders function by co-opting the cell's endogenous ubiquitin-proteasome system (UPS). The UPS is a highly regulated pathway responsible for the degradation of the majority of intracellular proteins, playing a critical role in maintaining cellular homeostasis. The process of protein degradation via the UPS involves two major steps: ubiquitination and proteasomal degradation.
1. Ubiquitination Cascade: This enzymatic cascade involves three key enzymes:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The formation of a polyubiquitin chain on the target protein serves as a signal for its degradation.
2. Proteasomal Degradation: The polyubiquitinated protein is then recognized by the 26S proteasome. The proteasome is a large, multi-subunit protease complex that unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.
The following diagram illustrates the signaling pathway of the Ubiquitin-Proteasome System.
Caption: The Ubiquitin-Proteasome System pathway for protein degradation.
Bifunctional Degrader Development Workflow
The discovery and development of a novel bifunctional degrader follows a systematic, iterative process often referred to as the Design-Make-Test-Analyze (DMTA) cycle. This workflow is essential for optimizing the multiple parameters that contribute to a degrader's efficacy and drug-like properties.
The following diagram outlines a typical experimental workflow for the development of bifunctional degraders.
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle in degrader discovery.
Quantitative Data on Bifunctional Degraders
The following tables summarize key quantitative data for well-characterized bifunctional degraders, highlighting the impact of linker length and composition on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PROTAC 11 | 9 | >1000 | <20 | MCF-7 | VHL | |
| PROTAC 12 | 12 | ~100 | ~70 | MCF-7 | VHL | |
| PROTAC 13 | 16 | ~10 | >90 | MCF-7 | VHL | |
| PROTAC 14 | 19 | ~100 | ~60 | MCF-7 | VHL | |
| PROTAC 15 | 21 | >1000 | <30 | MCF-7 | VHL |
Table 2: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PTD2 | PEG-based | 25 | >95 | Ramos | CRBN | |
| PTD10 | Alkyl-aryl | 0.5 | >95 | Ramos | CRBN | |
| MT-802 | Alkyl-ether | 8.0 | >99 | MOLM-14 | CRBN |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the characterization and validation of bifunctional degraders.
Western Blotting for Protein Degradation Assessment
Objective: To quantitatively measure the reduction in the level of a target protein following treatment with a bifunctional degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the bifunctional degrader or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), to calculate the cooperativity factor (α).
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein, E3 ligase, and bifunctional degrader
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and the degrader against the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Degrader into E3 Ligase: Titrate the degrader into the E3 ligase solution to determine the binary binding affinity (KD1).
-
Degrader into Target Protein: Titrate the degrader into the target protein solution to determine the binary binding affinity (KD2).
-
-
Ternary Titration:
-
Degrader into E3 Ligase:Target Protein Complex: Pre-saturate the E3 ligase with the target protein and titrate the degrader into this complex to determine the apparent binding affinity in the ternary complex (KD,app).
-
-
Data Analysis: Analyze the titration data using the instrument's software to obtain the thermodynamic parameters for each interaction. Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,app. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
Objective: To measure the real-time binding kinetics (association and dissociation rates) of the binary and ternary complexes.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein, E3 ligase, and bifunctional degrader
-
Running buffer and regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the degrader over the immobilized protein to measure the binary binding kinetics (kon and koff) and determine the dissociation constant (KD).
-
Ternary Complex Analysis: To analyze the ternary complex, pre-mix the degrader with the non-immobilized protein partner at a constant concentration and flow this mixture over the immobilized protein. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters for both binary and ternary interactions.
Cellular Viability Assays (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of target protein degradation on cell proliferation and viability and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the bifunctional degrader for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the degrader concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Bifunctional degraders have emerged as a powerful new therapeutic modality with the potential to address a wide range of diseases by targeting previously intractable proteins. The successful design and development of these molecules require a deep understanding of their mechanism of action and the intricate interplay between their core components. The iterative DMTA cycle, supported by robust and quantitative experimental methodologies, is crucial for optimizing the efficacy, selectivity, and drug-like properties of these novel therapeutics. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of bifunctional degrader discovery and contribute to the advancement of this exciting field.
References
The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional small-molecule inhibitors that rely on stoichiometric occupancy to block a protein's function, PROTACs act as catalytic agents, hijacking the cell's own machinery to selectively eliminate disease-causing proteins.[1] This in-depth guide elucidates the fundamental principles of PROTAC design, offering a comprehensive overview of their mechanism of action, core components, and the critical design considerations that underpin their development into potent and selective therapeutic agents.
Core Principle 1: The Mechanism of Action - Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules engineered to induce the degradation of a specific protein of interest (POI).[2][3] They achieve this by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4][5] The process begins with the PROTAC molecule simultaneously binding to both the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides. A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another POI molecule, leading to multiple rounds of degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Core Principle 2: The Tripartite Architecture - Designing the PROTAC Molecule
The elegant functionality of a PROTAC is derived from its three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The rational design and optimization of each component are critical for achieving potent and selective protein degradation.
-
POI Ligand ("Warhead"): This component provides the specificity for the PROTAC, dictating which protein will be targeted for degradation. The choice of the POI ligand is often guided by existing knowledge of small molecules that bind to the target, even those without functional inhibitory activity. The binding affinity of the warhead to the POI does not always correlate directly with degradation efficiency, as the stability of the ternary complex is a more critical determinant.
-
E3 Ligase Ligand ("Anchor"): This moiety engages an E3 ubiquitin ligase, the enzyme responsible for tagging the POI with ubiquitin. While the human genome encodes over 600 E3 ligases, only a handful have been successfully recruited for PROTAC development, with the most common being Cereblon (CRBN) and von Hippel-Lindau (VHL). The selection of the E3 ligase and its corresponding ligand can significantly impact the degradation profile and tissue selectivity of the PROTAC.
-
Linker: The linker is not merely a passive connector but plays a crucial role in the PROTAC's efficacy. Its length, composition, and attachment points to the two ligands are critical for enabling the formation of a stable and productive ternary complex. Linker optimization is often an empirical process, involving the synthesis and testing of a library of linkers with varying lengths and chemical properties.
Caption: The three core components of a PROTAC molecule.
Core Principle 3: Ternary Complex Formation - The Keystone of Degradation
The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of successful protein degradation. The stability of this complex is influenced by a combination of factors, including the binary binding affinities of the PROTAC for the POI and the E3 ligase, as well as the protein-protein interactions between the POI and the E3 ligase. Favorable protein-protein interactions can compensate for weak binary binding affinities, leading to efficient degradation. Conversely, steric clashes or unfavorable interactions can prevent the formation of a stable complex, even with high-affinity ligands.
Quantitative Data in PROTAC Design
The development of effective PROTACs relies on the careful measurement and interpretation of key quantitative parameters. These data are essential for comparing the potency and efficacy of different PROTAC molecules and for guiding medicinal chemistry optimization efforts.
| Parameter | Description | Typical Range | Significance |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | pM to µM | A primary measure of PROTAC potency. A lower DC50 indicates a more potent degrader. |
| Dmax | The maximum percentage of protein degradation achieved at a given concentration. | >80% is desirable | Indicates the efficacy of the PROTAC. A high Dmax suggests that the PROTAC can effectively eliminate the target protein. |
| Kd (binary) | The dissociation constant for the binding of the PROTAC to the POI or the E3 ligase. | nM to µM | Measures the binding affinity of the individual ligands. While important, it does not always correlate with degradation efficiency. |
| α (Cooperativity) | A measure of the cooperativity of ternary complex formation. α > 1 indicates positive cooperativity. | Varies | Quantifies the extent to which the binding of one protein enhances the binding of the other to the PROTAC. |
Experimental Protocols for PROTAC Characterization
A robust experimental workflow is crucial for the design and validation of novel PROTACs. This typically involves a series of in vitro and cellular assays to assess binding, degradation, and the mechanism of action.
References
- 1. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharma.co.uk [biopharma.co.uk]
Chloro-PEG2-Boc: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Chloro-PEG2-Boc, a bifunctional crosslinker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the increasing prevalence of PROTACs in drug discovery, a thorough understanding of the safety profiles of their constituent components is paramount for ensuring laboratory safety and experimental integrity.
Compound Identification and Properties
This compound, with the systematic name tert-butyl (2-(2-chloroethoxy)ethyl)carbamate, is a synthetic molecule featuring a chloro- group for nucleophilic substitution, a two-unit polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent reactions.
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-(2-chloroethoxy)ethyl)carbamate | |
| Molecular Formula | C₉H₁₈ClNO₃ | |
| CAS Number | 1417953-63-3 | [1] |
| Appearance | Colorless to light yellow oil | |
| Primary Application | PROTAC Linker | [1] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Skin and Eye Irritation: Similar chlorinated compounds can cause skin and eye irritation upon direct contact.[2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3]
-
Toxicity: While acute toxicity data is not available for this compound, related chlorinated solvents can be harmful if ingested or absorbed through the skin.[4]
Recommended Safety Precautions:
| Precautionary Measure | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE at all times, including a lab coat, nitrile gloves, and chemical safety goggles. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. |
| Handling | Avoid direct contact with skin, eyes, and clothing. Prevent the formation of aerosols. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is typically -20°C. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container. |
Experimental Protocols
The following protocols are generalized for the use of this compound in a research setting. Researchers should adapt these procedures based on their specific experimental requirements and perform a thorough risk assessment beforehand.
Preparation of a Stock Solution
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: this compound is typically soluble in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure: In a chemical fume hood, carefully add the desired volume of anhydrous solvent to the vial of this compound to achieve the target concentration. Cap the vial tightly and vortex until the solution is homogeneous.
-
Storage: Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
General Protocol for Conjugation to a Phenolic Hydroxyl Group (PROTAC Synthesis)
This protocol describes a typical nucleophilic aromatic substitution reaction to attach the this compound linker to a molecule containing a phenolic hydroxyl group.
-
Reaction Setup: In a chemical fume hood, dissolve the molecule containing the phenolic hydroxyl group (1 equivalent) in anhydrous DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes.
-
Linker Addition: Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.
Visualizations
Role in PROTAC Mechanism of Action
Caption: The role of a PROTAC molecule in forming a ternary complex.
Safe Handling Workflow
References
Methodological & Application
Application Notes and Protocols for Chloro-PEG2-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro-PEG2-Boc is a heterobifunctional linker containing a reactive chloro group, a two-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This reagent is particularly valuable in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The chloro group allows for covalent attachment to nucleophilic residues on biomolecules, while the Boc-protected amine provides a latent functional group for subsequent modifications after deprotection. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, focusing on its reaction with cysteine and lysine residues on proteins.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C10H19ClNO4 | |
| Molecular Weight | 238.71 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Storage | Store at -20°C for long-term storage. | [2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. | [2] |
| Handling | Handle in a well-ventilated area. Avoid moisture. For accurate concentration, it is recommended to prepare fresh solutions before use. |
Principle of Bioconjugation
The chloro group of this compound reacts with nucleophilic functional groups on proteins, primarily the thiol group of cysteine residues and the ε-amino group of lysine residues, via a nucleophilic substitution reaction. The selectivity of the reaction can be controlled by adjusting the pH of the reaction buffer.
-
Reaction with Cysteine (Thiol Alkylation): At a pH range of 7.0-8.5, the thiol group of cysteine is sufficiently deprotonated to act as a potent nucleophile, leading to the formation of a stable thioether bond. This reaction is generally faster and more specific than the reaction with amines.
-
Reaction with Lysine (Amine Alkylation): At a more alkaline pH (8.5-9.5), the ε-amino group of lysine is deprotonated and becomes nucleophilic, enabling it to react with the chloro group to form a secondary amine linkage.
The Boc protecting group on the terminal amine of the PEG linker is stable under the conditions used for conjugation but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose a primary amine for further functionalization.[3]
Experimental Protocols
Protocol 1: Conjugation of this compound to Cysteine Residues
This protocol is designed for proteins containing accessible cysteine residues. If the protein has disulfide bonds, a reduction step is necessary prior to conjugation.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Reaction Buffer: 0.1 M Sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5
-
Reducing Agent (if required): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 1 M N-acetylcysteine or L-cysteine
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent like DMSO.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 5-20 fold excess of linker over protein).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 10-20 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.[]
-
Further purification to separate different PEGylated species can be achieved using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).
-
Protocol 2: Conjugation of this compound to Lysine Residues
This protocol targets the primary amines on lysine residues and the N-terminus of the protein.
Materials:
-
Protein of interest in a suitable buffer
-
This compound
-
Reaction Buffer: 0.1 M Sodium bicarbonate or Borate buffer, pH 9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification system
Procedure:
-
Protein Preparation:
-
Exchange the protein into the Reaction Buffer (pH 9.0) using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in an organic solvent.
-
Add the this compound stock solution to the protein solution at a 10-50 fold molar excess.
-
Incubate the reaction at room temperature for 4-6 hours or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 20-50 mM.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate using SEC, IEX, or HIC as described in Protocol 1.
-
Protocol 3: Boc Deprotection of the PEGylated Conjugate
This protocol removes the Boc protecting group to expose a primary amine for further modifications.
Materials:
-
Boc-protected PEG-protein conjugate
-
Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v)
-
Neutralization Buffer: Saturated sodium bicarbonate solution
-
Organic solvent: Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction:
-
Lyophilize the purified Boc-protected PEG-protein conjugate.
-
Dissolve the dried conjugate in the Deprotection Solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure.
-
For applications requiring the free amine, dissolve the residue in a minimal amount of water and neutralize by adding the Neutralization Buffer.
-
-
Purification:
-
Purify the deprotected conjugate by SEC to remove salts and any small molecule byproducts.
-
Quantitative Data Summary
The following table provides a summary of typical reaction parameters. Optimal conditions should be determined empirically for each specific protein.
| Parameter | Conjugation to Cysteine | Conjugation to Lysine | Boc Deprotection |
| pH | 7.0 - 8.5 | 8.5 - 9.5 | N/A (Acidic) |
| Molar Excess of Linker | 5 - 20 fold | 10 - 50 fold | N/A |
| Reaction Temperature | 4°C - 25°C | 4°C - 25°C | 20°C - 25°C |
| Reaction Time | 2 - 12 hours | 4 - 16 hours | 0.5 - 2 hours |
| Typical Efficiency | Moderate to High | Low to Moderate | High |
Characterization of the Conjugate
The resulting PEGylated protein should be thoroughly characterized to determine the degree of PEGylation and confirm the integrity of the protein.
| Analytical Technique | Purpose | Reference |
| SDS-PAGE | To visualize the increase in molecular weight and assess purity. | |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the exact mass of the conjugate and calculate the number of attached PEG linkers (degree of PEGylation). | |
| HPLC (SEC, IEX, RP-HPLC) | To separate and quantify different PEGylated species and assess purity. | |
| NMR Spectroscopy | To quantitatively determine the degree of PEGylation. | |
| In Vitro Bioassay | To confirm that the biological activity of the protein is retained after conjugation. |
Visualizations
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incorrect pH of reaction buffer.- Inactive this compound (hydrolyzed).- Insufficient molar excess of linker.- Steric hindrance around the target residue. | - Verify the pH of the buffer.- Use a fresh stock solution of the linker.- Increase the molar excess of the linker.- Consider using a longer PEG spacer. |
| Protein Precipitation | - High concentration of organic solvent from linker stock.- Change in protein stability upon conjugation. | - Keep the volume of the organic solvent to a minimum (<5% of total reaction volume).- Perform the reaction at a lower protein concentration. |
| Incomplete Boc Deprotection | - Insufficient reaction time or TFA concentration. | - Increase the reaction time or use a higher concentration of TFA.- Monitor the reaction by LC-MS. |
| Heterogeneous Product | - Reaction with multiple sites on the protein. | - Optimize the pH to favor one type of reaction (cysteine vs. lysine).- Use a lower molar excess of the linker.- Employ site-directed mutagenesis to introduce a specific conjugation site. |
Conclusion
This compound is a versatile reagent for the site-specific modification of biomolecules. By carefully controlling the reaction conditions, particularly the pH, selective conjugation to either cysteine or lysine residues can be achieved. The subsequent deprotection of the Boc group provides a valuable handle for further functionalization, making this linker a powerful tool in the development of complex bioconjugates for research and therapeutic applications. Thorough characterization of the final product is essential to ensure its quality and desired properties.
References
Application Notes and Protocols for the Reaction of Chloro-PEG2-Boc with Amine Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reaction of Chloro-PEG2-Boc with primary amine groups. This process is a fundamental step in the synthesis of various bioconjugates, PROTACs, and other targeted drug delivery systems. The protocols cover the initial nucleophilic substitution reaction to form a Boc-protected amine-PEG linker, followed by the subsequent deprotection of the Boc group to yield a free amine for further functionalization.
Introduction
This compound is a heterobifunctional linker containing a chloro group at one terminus and a Boc-protected amine at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The chloro group serves as a reactive site for nucleophilic substitution by primary amines, forming a stable secondary amine linkage. The tert-butyloxycarbonyl (Boc) protecting group on the other end allows for orthogonal chemical strategies, where the protected amine can be deprotected under acidic conditions to reveal a reactive primary amine. This functionality is crucial in the stepwise assembly of complex molecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making this linker a valuable tool in drug development.
Reaction Overview
The overall reaction proceeds in two key steps:
-
Nucleophilic Substitution: A primary amine displaces the chloride from this compound in a nucleophilic substitution reaction (typically SN2). This reaction is often facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
-
Boc Deprotection: The Boc protecting group is removed from the resulting PEG-conjugate by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final product with a free primary amine.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| This compound | Boc-NH-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-Cl | C₁₁H₂₂ClNO₄ | 267.75 | Starting Material |
| Primary Amine | R-NH₂ | Varies | Varies | Nucleophile |
| Boc-protected Product | Boc-NH-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH-R | Varies | Varies | Intermediate Product |
| Deprotected Product | H₂N-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH-R | Varies | Varies | Final Product |
Table 2: Typical Reaction Conditions
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | Nucleophilic Substitution | Primary amine, Non-nucleophilic base (e.g., DIPEA) | Aprotic polar solvent (e.g., DMF, DMSO) | 25 - 80 | 12 - 48 | 70 - 90 |
| 2 | Boc Deprotection | Strong acid (e.g., TFA) | Dichloromethane (DCM) | 0 - 25 | 1 - 4 | >95 |
Note: Yields are highly dependent on the specific primary amine used and the optimization of reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Boc-NH-PEG2-NH-R
This protocol describes the nucleophilic substitution reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DMSO (concentration typically 0.1-0.5 M).
-
Add the primary amine (R-NH₂) (1.1 - 1.5 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80°C. The optimal temperature and reaction time will depend on the reactivity of the primary amine. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). A typical reaction time is 12-48 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection of Boc-NH-PEG2-NH-R
This protocol describes the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
Boc-protected PEG derivative (from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG derivative (1.0 eq) in DCM (concentration typically 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution in an ice bath (0°C).
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product. Further purification by dialysis or size-exclusion chromatography may be necessary for high molecular weight conjugates.
Visualizations
Caption: Reaction mechanism for the nucleophilic substitution of this compound with a primary amine.
Caption: Experimental workflow for the synthesis and deprotection of the amine-PEG conjugate.
Applications in Drug Development
The resulting amine-functionalized PEG linker is a versatile building block in the development of advanced therapeutics.
-
PROTACs: The terminal primary amine can be coupled to a ligand for an E3 ubiquitin ligase, forming a key component of a PROTAC that targets a specific protein for degradation.
-
Antibody-Drug Conjugates (ADCs): The amine can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
Peptide and Oligonucleotide Conjugation: The linker can be used to improve the solubility and in vivo stability of therapeutic peptides and oligonucleotides.
-
Surface Modification: The amine group allows for the covalent attachment of the PEG linker to surfaces, such as nanoparticles or medical devices, to improve their biocompatibility.
By following these detailed protocols, researchers can reliably synthesize amine-functionalized PEG linkers for a wide range of applications in drug discovery and development.
Application Note: Boc Deprotection of Chloro-PEG2-Boc
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis and bioconjugation due to its stability under various conditions and its facile removal under acidic conditions.[1] Chloro-PEG2-Boc is a bifunctional linker containing a chloro moiety, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This linker is valuable in the synthesis of molecules for targeted protein degradation (PROTACs) and other drug development applications.[2][3] The deprotection of the Boc group is a critical step to unmask the primary amine, allowing for subsequent conjugation to other molecules of interest. This document provides a detailed protocol for the efficient deprotection of the Boc group from this compound using standard acidic conditions.
Chemical Structure
Figure 1: Chemical Structure of this compound. (Image of the chemical structure of 1-Boc-amino-2-(2-chloroethoxy)ethoxyethane) Formula: C10H19ClO4 Molecular Weight: 238.71[2][3]
Principle of the Method
The Boc deprotection is an acid-catalyzed cleavage of the carbamate bond. The reaction is typically carried out using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate organic solvent. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt of the acid used.
Experimental Protocols
Two common and effective methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the availability of reagents and the desired salt form of the final product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used method for Boc deprotection due to the high volatility of both the solvent and the acid, which simplifies the work-up procedure.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (for co-evaporation)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (for optional neutralization)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add an equal volume of TFA to the solution (a 1:1 v/v mixture of TFA:DCM is common). For example, to a solution of the starting material in 5 mL of DCM, add 5 mL of TFA.
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The product will be the TFA salt of the deprotected amine.
-
(Optional - for free amine) If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO3. Caution should be exercised due to CO2 evolution. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides the hydrochloride salt of the deprotected amine, which can be advantageous for subsequent reactions or for improving the product's crystallinity.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
Alternatively, the product can be precipitated by adding the reaction mixture to a stirred solution of diethyl ether. The resulting solid can be collected by filtration, washed with diethyl ether, and dried under vacuum to yield the hydrochloride salt of the deprotected amine.
Data Presentation
The following table summarizes the typical reaction conditions for the Boc deprotection of this compound.
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 20-50% TFA in DCM | 4M HCl solution |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Work-up | Evaporation, Toluene co-evaporation | Evaporation or Precipitation with diethyl ether |
| Final Product | TFA salt (or free amine after basic work-up) | HCl salt |
Reaction Monitoring
It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group while minimizing potential side reactions.
-
Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica gel TLC plate alongside the starting material. The product, being a salt, will have a much lower Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Mandatory Visualization
Caption: Workflow for Boc deprotection of this compound.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the concentration of the acid. Ensure that the starting material is fully dissolved in the solvent.
-
Side Products: While the chloro group is expected to be stable, prolonged exposure to strong acids could potentially lead to side reactions. It is therefore important to monitor the reaction and stop it once the starting material has been consumed.
-
Difficulty in Removing TFA: Thorough co-evaporation with toluene is essential to remove residual TFA, which can interfere with subsequent reactions.
Safety Precautions
-
Both TFA and concentrated HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DCM is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated area or a fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen; handle it with appropriate precautions.
Conclusion
The Boc deprotection of this compound can be reliably achieved using standard acidic conditions with either TFA in DCM or HCl in 1,4-dioxane. The choice of the protocol can be tailored to the specific requirements of the subsequent synthetic steps. Careful monitoring of the reaction is recommended to ensure complete deprotection and high purity of the desired product.
References
Application Notes and Protocols for Chloro-PEG2-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro-PEG2-Boc is a heterobifunctional linker containing a chloro group, a two-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. The terminal chloro group serves as a reactive site for nucleophilic substitution, making it a valuable tool for the conjugation of molecules containing primary or secondary amines, thiols, or other nucleophiles. The PEG spacer enhances solubility and provides flexibility to the conjugated molecule, while the Boc-protected amine allows for subsequent deprotection and further functionalization. This linker is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics where precise control over linker chemistry is crucial.
This document provides detailed protocols for the conjugation of this compound with primary amines and thiols, along with methods for purification and analysis of the resulting conjugates.
Chemical Structure and Properties
| Property | Value |
| Chemical Name | tert-butyl (2-(2-chloroethoxy)ethyl)carbamate |
| Synonyms | This compound |
| CAS Number | 1442085-43-9 |
| Molecular Formula | C10H20ClNO3 |
| Molecular Weight | 237.72 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in organic solvents such as DMF, DMSO, DCM, and THF. |
Experimental Protocols
Protocol 1: Conjugation of this compound with a Primary Amine
This protocol describes the N-alkylation of a primary amine with this compound via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Primary amine-containing molecule (Substrate-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel, dissolve the primary amine-containing molecule (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 0.1-0.5 M.
-
Add a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Stir the solution under an inert atmosphere (nitrogen or argon) at room temperature for 15-30 minutes.
-
-
Addition of this compound:
-
Dissolve this compound (1.2-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Add the this compound solution dropwise to the stirred solution of the primary amine.
-
-
Reaction:
-
Heat the reaction mixture to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by one of the following methods:
-
Precipitation: Add the reaction mixture dropwise to a large volume of cold diethyl ether or hexane to precipitate the PEGylated product. Collect the precipitate by filtration and wash with cold ether.
-
Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by preparative High-Performance Liquid Chromatography (HPLC).
-
-
-
Characterization:
-
Confirm the structure and purity of the final conjugate using Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS.
-
Quantitative Data Summary (Expected Yields for Amine Conjugation)
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Primary Aliphatic Amine | DMF | TEA | 50 | 18 | 60-80 |
| Primary Aromatic Amine | DMSO | DIPEA | 60 | 24 | 40-60 |
Note: Yields are estimates and will vary depending on the specific substrate and reaction conditions.
Protocol 2: Conjugation of this compound with a Thiol
This protocol outlines the S-alkylation of a thiol-containing molecule with this compound.
Materials:
-
This compound
-
Thiol-containing molecule (Substrate-SH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Nitrogen or Argon gas
-
Reaction vessel with a magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Dissolve the thiol-containing molecule (1.0 equivalent) in anhydrous DMF.
-
Add a base such as Potassium Carbonate (K2CO3) (2.0 equivalents) or Sodium Hydride (NaH) (1.1 equivalents, use with caution).
-
Stir the mixture under an inert atmosphere at room temperature for 30-60 minutes to form the thiolate.
-
-
Addition of this compound:
-
Dissolve this compound (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the this compound solution to the reaction mixture.
-
-
Reaction:
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any inorganic salts.
-
Purify the crude product by precipitation in cold diethyl ether or by column chromatography as described in Protocol 1.
-
-
Characterization:
-
Analyze the purified product by NMR and LC-MS to confirm its identity and purity.
-
Quantitative Data Summary (Expected Yields for Thiol Conjugation)
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aliphatic Thiol | DMF | K2CO3 | 25 | 6 | 70-90 |
| Aromatic Thiol | DMF | NaH | 25 | 8 | 60-80 |
Note: Yields are estimates and will vary depending on the specific substrate and reaction conditions.
Visualization of Experimental Workflow and Chemical Transformation
Caption: A generalized workflow for the conjugation of this compound.
Caption: Reaction scheme for the N-alkylation of a primary amine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Use fresh, anhydrous solvents and high-purity reagents. |
| Insufficient base | Increase the amount of base to 2.5-3.0 equivalents. | |
| Low reaction temperature or short reaction time | Increase the reaction temperature or extend the reaction time and monitor by LC-MS. | |
| Formation of multiple products | Over-alkylation of the amine | Use a larger excess of the amine nucleophile. |
| Side reactions | Ensure an inert atmosphere to prevent oxidation. Purify starting materials. | |
| Difficulty in purification | Product is soluble in the precipitation solvent | Try a different non-polar solvent for precipitation (e.g., pentane). |
| Co-elution during chromatography | Optimize the chromatography gradient or try a different stationary phase (e.g., reverse-phase HPLC). |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents and bases with care, as they can be flammable, corrosive, or toxic.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes: The Utility of Chloro-PEG2-Boc in the Synthesis of E3 Ligase Ligands for PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] They function by co-opting the body's own ubiquitin-proteasome system (UPS).[3][4] A typical PROTAC molecule consists of three distinct components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase, leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.
The linker is a critical component, as its length, composition, and attachment points significantly influence the stability and efficacy of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting molecule.
Chloro-PEG2-Boc is a versatile, bifunctional PEG-based linker used in the modular synthesis of PROTACs. It features a chloro group, which can undergo nucleophilic substitution to connect to an E3 ligase ligand (or a POI ligand), and a Boc-protected amine, which, after deprotection, allows for coupling to the other half of the PROTAC molecule via amide bond formation or other chemistries. This modular approach provides a straightforward strategy for the systematic synthesis and optimization of novel protein degraders.
PROTAC Mechanism of Action
PROTACs operate catalytically to induce the degradation of target proteins. The process begins with the formation of a key ternary complex, which brings the target protein into close proximity with a recruited E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction by the proteasome. The PROTAC is then released to engage another target protein molecule.
Caption: PROTAC-mediated protein degradation pathway.
General Synthesis Strategy using this compound
The synthesis of PROTACs is a modular process that involves the separate preparation of the warhead (POI ligand) and the anchor (E3 ligase ligand), followed by their conjugation using a bifunctional linker like this compound. This allows for the rapid assembly of a library of PROTACs with varying linkers to optimize degradation activity. The workflow typically involves a nucleophilic displacement of the chloride, followed by deprotection of the Boc group and subsequent coupling.
Caption: Modular workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a general methodology for synthesizing a PROTAC using this compound. These methods are based on standard organic chemistry procedures and may require optimization for specific substrates.
Protocol 1: Coupling of this compound with a Phenolic E3 Ligase Ligand (e.g., VHL Ligand Precursor)
This protocol describes the nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis reaction to attach the linker to a Von Hippel-Lindau (VHL) E3 ligase ligand containing a phenolic hydroxyl group.
Reagents and Materials:
-
VHL ligand precursor with a phenolic -OH group (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the VHL ligand precursor (1.0 eq) and anhydrous DMF.
-
Add the base (K₂CO₃ or Cs₂CO₃, 3.0 eq) to the solution and stir for 20-30 minutes at room temperature to form the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the VHL-PEG2-Boc conjugate.
Protocol 2: Boc Deprotection of the E3 Ligand-Linker Conjugate
This step removes the tert-Butyloxycarbonyl (Boc) protecting group to reveal a primary amine, which is necessary for the final coupling step.
Reagents and Materials:
-
E3 Ligand-PEG2-Boc conjugate (from Protocol 1) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3 Ligand-PEG2-Boc conjugate in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt (E3 Ligand-PEG2-NH₂·TFA) is often sufficiently pure to be used directly in the next step without further purification.
Protocol 3: Amide Coupling with a POI Ligand
This final step connects the deprotected E3 ligand-linker conjugate to a POI ligand that contains a carboxylic acid functional group.
Reagents and Materials:
-
E3 Ligand-PEG2-NH₂·TFA (from Protocol 2) (1.0 eq)
-
POI Ligand with a -COOH group (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the POI ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the E3 Ligand-PEG2-NH₂·TFA salt (1.0 eq) in anhydrous DMF and add DIPEA (1.0-2.0 eq) to neutralize the TFA salt.
-
Add the solution of the activated POI ligand to the amine solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product using preparative HPLC or flash column chromatography.
Data Presentation
Quantitative data for PROTACs are crucial for evaluating their efficacy. Key parameters include binding affinity, degradation concentration (DC₅₀), and maximal degradation (Dₘₐₓ). While specific data for PROTACs synthesized using this compound are dispersed across literature for various targets, the table below presents representative data for a BRD4-targeting PROTAC synthesized with a similar PEG linker to illustrate typical values.
| Parameter | Description | Representative Value | Reference |
| Binding Affinity (CRBN) | The concentration of PROTAC required to bind to 50% of Cereblon (CRBN) E3 ligase, measured by TR-FRET. | IC₅₀ = 36–79 nM | |
| Binding Affinity (VHL) | The dissociation constant (Kd) for the PROTAC binding to the Von Hippel-Lindau (VHL) E3 ligase. | Kd < 100 nM | |
| DC₅₀ (Degradation) | The concentration of the PROTAC required to induce 50% degradation of the target protein (e.g., BRD4) in cells. | 250-300 nM | |
| Dₘₐₓ (Max Degradation) | The maximum percentage of target protein degradation achieved at high PROTAC concentrations. | 65-70% | |
| Permeability | The ability of the PROTAC to cross cell membranes, often measured in a Caco-2 or PAMPA assay. | 1.1 × 10⁻⁷ cm s⁻¹ | |
| Synthetic Yield (Coupling) | The chemical yield for the final amide coupling step in the PROTAC synthesis. | 59–90% | |
| Synthetic Yield (Overall) | The overall yield for a multi-step synthesis of a VHL ligand. | 56-61% |
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Applications of PEGylated Linkers in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in biomedical research and drug development. The process of covalently attaching PEG chains to molecules, known as PEGylation, has revolutionized the therapeutic potential of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticle-based drug delivery systems. PEGylated linkers, which are bifunctional molecules incorporating a PEG chain, offer a versatile strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Key advantages of utilizing PEGylated linkers include enhanced solubility and stability, reduced immunogenicity, and prolonged circulation half-life.[1][2][3] This document provides detailed application notes and experimental protocols for the use of PEGylated linkers in various research contexts.
I. Applications in Protein and Peptide Modification
The modification of proteins and peptides with PEGylated linkers is a widely adopted strategy to enhance their therapeutic efficacy.[][5] This approach addresses common challenges such as rapid renal clearance, proteolytic degradation, and immunogenic responses.
A. Enhancing Protein Stability and Solubility
PEGylation can significantly improve the conformational stability of proteins and increase their solubility, which is particularly beneficial for proteins that are prone to aggregation. The hydrophilic nature of the PEG chain creates a hydration shell around the protein, which can help to maintain its native conformation and prevent aggregation.
Quantitative Data on the Effect of PEGylation on Protein Stability:
| Protein | PEG Moiety | Effect on Thermal Stability (Tm) | Effect on Proteolytic Stability | Reference |
| Alpha-1 Antitrypsin (AAT) | 2-armed 40 kDa PEG | No significant change in Tm | Greatly improved resistance to proteolysis | |
| Bovine Serum Albumin (BSA) | Linear PEG | Increased proteolytic stability | Increased pH stability | |
| Insulin | Various PEG sizes | Enhanced conformational stability | Reduced unfolding rate |
B. Protocol for Site-Specific Protein PEGylation
Site-specific PEGylation allows for precise control over the location of PEG attachment, minimizing the impact on the protein's biological activity. This protocol describes the PEGylation of a protein at a specific cysteine residue using a maleimide-functionalized PEG linker.
Materials:
-
Protein with an accessible cysteine residue
-
Maleimide-PEG linker (e.g., MAL-PEG-NHS ester)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography (SEC) column
-
SDS-PAGE analysis reagents and equipment
Procedure:
-
Protein Reduction:
-
Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of TCEP to the protein solution to reduce the disulfide bonds and expose the free cysteine thiol groups.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.
-
-
PEGylation Reaction:
-
Immediately after reduction, add the maleimide-PEG linker to the protein solution. A 5- to 20-fold molar excess of the PEG linker over the protein is recommended as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 50-fold molar excess of the quenching reagent (e.g., L-cysteine) to cap any unreacted maleimide groups on the PEG linker.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG linker and other reagents using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the purified PEGylated protein by SDS-PAGE to confirm the increase in molecular weight.
-
Characterize the final product using techniques such as mass spectrometry to determine the degree of PEGylation.
-
Experimental Workflow for Site-Specific Protein PEGylation:
Caption: Workflow for site-specific protein PEGylation.
II. Applications in Antibody-Drug Conjugates (ADCs)
PEGylated linkers are increasingly being used in the development of ADCs to improve their therapeutic index. They connect a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The inclusion of a PEG linker can enhance the solubility and stability of the ADC, reduce aggregation, and improve its pharmacokinetic profile.
Quantitative Data on the Effect of PEG Linkers in ADCs:
| ADC Conjugate | PEG Moiety | Half-Life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase in IC50) | Reference |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 | |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 2.5 | 4.5 | |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 11.2 | 22.0 |
A. Protocol for ADC Synthesis using a PEG Linker
This protocol outlines the synthesis of an ADC via lysine conjugation using a heterobifunctional PEG linker containing an NHS ester and a maleimide group.
Materials:
-
Monoclonal antibody (mAb)
-
Cytotoxic drug with a thiol group
-
NHS-PEG-Maleimide linker
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., SEC or protein A chromatography)
-
Characterization instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Antibody Modification:
-
Dissolve the mAb in the reaction buffer to a concentration of 2-10 mg/mL.
-
Add the NHS-PEG-Maleimide linker to the mAb solution at a molar ratio of 5:1 to 10:1 (linker:mAb).
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Remove excess linker by buffer exchange into a fresh reaction buffer.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing cytotoxic drug in an appropriate solvent (e.g., DMSO).
-
Add the drug solution to the maleimide-activated antibody solution at a molar ratio of 3:1 to 5:1 (drug:mAb).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the resulting ADC using SEC or protein A chromatography to remove unconjugated drug and antibody.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.
-
Logical Relationship in ADC Synthesis:
Caption: Logical steps in ADC synthesis.
III. Applications in Nanoparticle Drug Delivery
PEGylated linkers are crucial for the development of "stealth" nanoparticles that can evade the immune system and circulate in the bloodstream for extended periods. This prolonged circulation time increases the likelihood of the nanoparticles accumulating at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
Quantitative Data on PEGylated Nanoparticles:
| Nanoparticle Formulation | PEG Surface Density | Circulation Half-Life (in mice) | Liver Accumulation (% injected dose) | Reference |
| Non-PEGylated Nanoparticles | 0% | < 1 hour | High | |
| Low-Density PEGylated Nanoparticles | Low | ~ 6 hours | Moderate | |
| High-Density PEGylated Nanoparticles | High | > 24 hours | Low |
A. Protocol for Preparing PEGylated PLGA Nanoparticles
This protocol describes the preparation of doxorubicin-loaded PEGylated poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
PLGA (poly(lactic-co-glycolic acid))
-
DPPE-PEG (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)])
-
Doxorubicin hydrochloride (Dox.HCl)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2.5% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and DPPE-PEG in DCM.
-
Add Dox.HCl to the polymer solution.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating on ice. This forms an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose).
-
Freeze-dry the suspension to obtain a powder of PEGylated nanoparticles.
-
Experimental Workflow for PEGylated Nanoparticle Preparation:
Caption: Workflow for preparing PEGylated nanoparticles.
Conclusion
PEGylated linkers are powerful tools in biomedical research, offering a robust method to improve the therapeutic properties of a wide range of molecules. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing PEGylation technology. Careful optimization of PEG linker length, geometry, and conjugation chemistry is essential to achieve the desired balance of improved pharmacokinetics and retained biological activity. As our understanding of the interplay between PEGylated constructs and biological systems continues to grow, so too will the innovative applications of these versatile linkers in developing next-generation therapeutics.
References
Application Notes and Protocols for Cell Permeability Assays of PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[2] The linker, often incorporating polyethylene glycol (PEG) chains, is a critical determinant of a PROTAC's physicochemical properties, including its solubility and cell permeability.[2][3] Due to their large size and complex structures, assessing the cell permeability of PROTACs is a significant challenge in their development.[4] These application notes provide an overview of, and detailed protocols for, key assays used to evaluate the cell permeability of PROTACs, with a particular focus on those containing PEG linkers.
The Impact of PEG Linkers on PROTAC Permeability
PEG linkers are frequently used in PROTAC design to improve water solubility and provide flexibility. However, the impact of PEG linkers on cell permeability is complex. While increased solubility can be beneficial, the addition of PEG units can also increase the polar surface area and molecular weight, potentially hindering passive diffusion across the cell membrane. Studies have shown that the length and composition of the linker can significantly influence the conformational dynamics of the PROTAC, affecting its ability to adopt a more "permeable" folded state. Therefore, empirical determination of cell permeability is essential for optimizing PROTAC design.
Key Cell Permeability Assays for PROTACs
Several in vitro assays are employed to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that account for active transport and efflux mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. This assay is cost-effective and useful for early-stage screening of compounds based on their ability to passively diffuse across a lipid barrier. However, PAMPA may not accurately predict the permeability of PROTACs that are subject to active transport or efflux.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux. Due to the nature of PROTACs, which often have low solubility and can exhibit non-specific binding, modifications to the standard Caco-2 protocol, such as the addition of bovine serum albumin (BSA), are often necessary to improve compound recovery and obtain more accurate data.
Cellular Uptake Assays
Cellular uptake assays directly measure the amount of a compound that has entered the cell. These assays are crucial for understanding the net effect of all influx and efflux mechanisms. Quantification of intracellular compound concentration is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
A clear and structured presentation of quantitative data is crucial for comparing the permeability of different PROTACs. The following table provides a template for summarizing typical data obtained from these assays.
| PROTAC ID | Linker Composition | PAMPA Papp (x 10-6 cm/s) | Caco-2 Papp (A-B) (x 10-6 cm/s) | Caco-2 Efflux Ratio (B-A / A-B) | Intracellular Concentration (nM at 1 µM external) |
| PROTAC-A | PEG3 | 0.5 | 0.2 | 8.4 | 50 |
| PROTAC-B | PEG4 | 0.3 | 0.1 | 12.0 | 30 |
| PROTAC-C | Alkyl-C8 | 1.2 | 0.8 | 2.1 | 150 |
| PROTAC-D | PEG2-Alkyl-C4 | 0.8 | 0.5 | 4.5 | 90 |
Note: Data presented are for illustrative purposes and do not represent actual experimental values.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for the evaluation of PROTAC permeability.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen™-IP, 0.45 µm, clear)
-
96-well acceptor plate (e.g., Corning® 96-well clear flat bottom)
-
Lecithin solution (e.g., 1% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully add 5 µL of the lecithin solution to each well of the donor plate, ensuring the membrane is fully coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the PROTAC stock solutions to a final concentration of 10-50 µM in PBS. The final DMSO concentration should be kept below 1%.
-
Assay Start: Add 150 µL of the PROTAC donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate to create the PAMPA sandwich.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
Protocol 2: Caco-2 Permeability Assay (Modified for PROTACs)
This protocol includes modifications to improve the recovery and accuracy of permeability measurements for PROTACs.
Materials:
-
Caco-2 cells (passage 20-40)
-
24-well Transwell® plates (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Bovine Serum Albumin (BSA)
-
PROTAC stock solutions (10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of ~60,000 cells/cm². Culture the cells for 18-21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 monolayer by measuring the permeability of Lucifer yellow.
-
Prepare Assay Buffer: Prepare HBSS buffer containing 0.25% BSA.
-
Prepare Dosing Solutions: Dilute the PROTAC stock solutions to the desired final concentration (e.g., 1-10 µM) in the assay buffer.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add 0.4 mL of the PROTAC dosing solution to the apical (A) side and 1.2 mL of fresh assay buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add 1.2 mL of the PROTAC dosing solution to the basolateral (B) side and 0.4 mL of fresh assay buffer to the apical (A) side.
-
Incubate and collect samples as described for A-B permeability.
-
-
Quantification: Analyze the concentration of the PROTAC in all samples by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of permeation
-
A = Area of the membrane
-
C0 = Initial concentration in the donor compartment
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)
Protocol 3: Cellular Uptake Assay
This protocol describes a method to quantify the intracellular concentration of a PROTAC.
Materials:
-
Target cells cultured in appropriate multi-well plates (e.g., 24-well or 96-well)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
PROTAC stock solutions (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve ~80-90% confluency on the day of the assay.
-
PROTAC Treatment: Remove the culture medium and add fresh medium containing the desired concentration of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified time (e.g., 1, 4, or 24 hours) at 37°C.
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Lysate Collection: Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant for analysis. A protein precipitation step may be necessary.
-
Quantification: Determine the concentration of the PROTAC in the cell lysate using a qualified LC-MS/MS method. The protein concentration in the lysate should also be determined (e.g., using a BCA assay) to normalize the data.
Data Analysis: The intracellular concentration is typically expressed as pmol of PROTAC per mg of protein or as a molar concentration based on an estimated cell volume.
Visualizations
Caption: PROTAC Mechanism of Action within the cell.
Caption: Workflow for the PAMPA permeability assay.
Caption: Workflow for the Caco-2 permeability assay.
References
Measuring Protein Degradation with Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein degradation is a fundamental cellular process crucial for maintaining protein homeostasis, regulating cellular signaling, and eliminating damaged or misfolded proteins. The precise control of protein levels through degradation is vital for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Western blotting is a powerful and widely used technique to monitor and quantify the degradation of specific proteins, providing valuable insights into the mechanisms of protein turnover and the efficacy of therapeutic interventions that target these pathways.[1][2][3]
This document provides detailed application notes and protocols for measuring protein degradation using Western blot analysis. It is intended for researchers, scientists, and drug development professionals who are investigating protein stability, signaling pathways involving protein degradation, and the mechanism of action of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Principles of Measuring Protein Degradation by Western Blot
Western blotting allows for the detection and quantification of a specific protein of interest within a complex mixture of proteins.[1][2] The basic principle involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, generating a signal that is proportional to the amount of the target protein.
To measure protein degradation, the abundance of the target protein is monitored over time after inhibiting new protein synthesis or after treatment with a compound that induces degradation. A decrease in the protein signal over time is indicative of its degradation.
Two primary experimental approaches are commonly used:
-
Cycloheximide (CHX) Chase Assay: This method is used to determine the half-life of a protein. Cells are treated with cycloheximide, a potent inhibitor of protein synthesis. Samples are collected at various time points after CHX treatment, and the level of the target protein is analyzed by Western blot. The rate of disappearance of the protein reflects its degradation rate.
-
Inducer-Mediated Degradation: This approach is particularly relevant in drug development for modalities like PROTACs. Cells are treated with a compound designed to induce the degradation of a specific target protein. The levels of the target protein are then measured by Western blot at various concentrations of the compound or over a time course to determine the efficiency and kinetics of degradation. Key parameters derived from these experiments include the DC50 (the concentration of the compound that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Key Protein Degradation Pathways
Two major cellular pathways are responsible for the bulk of intracellular protein degradation: the Ubiquitin-Proteasome System and the Autophagy-Lysosome Pathway.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for the degradation of most short-lived and regulatory proteins in the cytosol and nucleus. Proteins are targeted for degradation by the covalent attachment of a polyubiquitin chain, a process involving three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Ubiquitin-Proteasome Degradation Pathway
The Autophagy-Lysosome Pathway
Autophagy is a catabolic process that involves the degradation of cellular components, including long-lived proteins, protein aggregates, and organelles, within lysosomes. A key event in autophagy is the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. A widely used marker for autophagy is the protein LC3 (microtubule-associated protein 1A/1B-light chain 3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the amount of LC3-II is indicative of an increase in autophagosome formation.
Autophagy-Lysosome Degradation Pathway
Experimental Protocols
The following section provides detailed protocols for assessing protein degradation by Western blot.
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol is designed to determine the half-life of a target protein.
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO).
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with CHX at a final concentration of 50-100 µg/mL. Include a vehicle-only control (e.g., DMSO).
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the primary antibody for the loading control and repeat the secondary antibody and washing steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band for each time point.
-
Plot the normalized protein levels against time to determine the protein half-life.
-
Protocol 2: PROTAC-Mediated Protein Degradation Assay
This protocol is used to evaluate the efficacy of a PROTAC or other degrader molecule.
Materials:
-
Same as for the CHX chase assay, with the addition of the PROTAC compound.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to attach overnight.
-
Treat cells with a range of concentrations of the PROTAC compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours) to determine the DC50.
-
Alternatively, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours) to assess degradation kinetics.
-
Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 2-5 from the CHX Chase Assay protocol.
-
-
Data Analysis:
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each concentration or time point.
-
For DC50 determination, plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve.
-
For kinetic analysis, plot the percentage of remaining protein against time.
-
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
| Parameter | Recommended Range/Value | Notes |
| Sample Loading | 20-100 µg of total protein per lane | For low abundance proteins, loading up to 100 µg may be necessary. Ensure you are within the linear range of detection. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimal dilution should be determined empirically for each antibody. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Higher dilutions can help reduce background noise. |
| Blocking Time | 1 hour at room temperature | |
| Primary Antibody Incubation | Overnight at 4°C or 2 hours at room temperature | Overnight incubation at 4°C is often recommended to increase signal. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Wash Steps | 3 x 5-10 minutes in TBST | Thorough washing is critical to reduce background. |
Experimental Workflow Diagram
Western Blot Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. |
| Low protein abundance | Increase the amount of protein loaded per lane. | |
| Inactive antibody | Use a fresh antibody dilution or a new antibody vial. | |
| Insufficient incubation times | Increase incubation times for primary and/or secondary antibodies. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Non-specific Bands | Antibody is not specific | Use a more specific antibody or perform antibody validation experiments. |
| Protein degradation during sample prep | Keep samples on ice and use fresh protease inhibitors. | |
| Uneven Loading | Inaccurate protein quantification | Carefully perform protein quantification and ensure equal loading. |
| Bubbles during transfer | Ensure no bubbles are trapped between the gel and the membrane during transfer setup. |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chloro-PEG2-Boc Linker in PROTACs
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Chloro-PEG2-Boc and other PEG-based linkers in the design and optimization of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound linker in a PROTAC?
A1: A PROTAC is a heterobifunctional molecule featuring a ligand for a target protein (Protein of Interest or POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker's main purpose is to position the target protein and the E3 ligase in a way that encourages the transfer of ubiquitin to the target protein, thereby tagging it for degradation by the proteasome.[1][2] The length, chemical makeup, and flexibility of the linker are critical factors that affect the formation and stability of the essential ternary complex (POI-PROTAC-E3 ligase), which is necessary for effective protein degradation.[3][4]
Q2: What are the benefits of using a PEG-based linker like this compound?
A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their favorable physicochemical properties. Their hydrophilic nature can enhance the solubility and cell permeability of the PROTAC molecule. The defined, repeating units of PEG allow for a systematic and modular approach to optimizing the linker length. The "Chloro" and "Boc" functional groups on this compound provide reactive handles for a straightforward, step-wise synthesis of the final PROTAC molecule.
Q3: How does the length of the PEG linker impact the efficacy of my PROTAC?
A3: The length of the linker is a critical parameter for PROTAC activity. A linker that is too short might lead to steric hindrance, which would prevent the stable formation of the ternary complex. On the other hand, a linker that is too long could result in non-productive binding and lower degradation efficiency due to increased flexibility. Therefore, it's crucial to empirically determine the optimal linker length for each specific target protein and E3 ligase combination to achieve the best degradation results.
Q4: What is the "hook effect" in relation to PROTACs and how does the linker influence it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at higher concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While the linker's direct role in the hook effect is complex, optimizing the linker to enhance the stability and cooperativity of the ternary complex can help lessen this effect.
Troubleshooting Guide
Problem 1: My PROTAC with a this compound derived linker shows low or no degradation of the target protein.
| Possible Causes | Recommended Solutions |
| Suboptimal Linker Length: The current linker may be too short or too long, preventing the formation of a productive ternary complex. | Synthesize a Library of Linkers: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG3, PEG4, etc.) to empirically identify the optimal length. |
| Poor Cell Permeability: The overall physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane and reach its intracellular target. | Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate your PROTAC's permeability. Modifying the linker by incorporating different chemical moieties can also improve this property. |
| Inefficient Ternary Complex Formation: Even with an appropriate length, the linker may not orient the target and E3 ligase correctly for efficient ubiquitination. | Biophysical Assays: Employ techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex. |
| Issues with Synthesis/Purity: The final PROTAC compound may be impure or may have degraded. | Verify Compound Integrity: Confirm the identity, purity, and stability of your synthesized PROTAC using analytical techniques like LC-MS and NMR. |
Problem 2: I am observing a significant "hook effect," which limits the therapeutic window of my PROTAC.
| Possible Causes | Recommended Solutions |
| Low Cooperativity: The PROTAC may not be effectively stabilizing the interaction between the target protein and the E3 ligase. | Optimize Linker for Cooperativity: Fine-tune the linker's length and composition to promote favorable protein-protein interactions within the ternary complex. This can enhance the stability of the complex and mitigate the hook effect. |
| High PROTAC Concentration: The hook effect is concentration-dependent. | Perform Detailed Dose-Response Studies: Conduct experiments across a wide range of concentrations to pinpoint the optimal concentration that maximizes degradation before the hook effect becomes prominent. |
Quantitative Data Summary
The optimal linker length is target-dependent and must be determined experimentally. The following tables provide hypothetical data to illustrate the impact of PEG linker length on PROTAC efficacy.
Table 1: Hypothetical Degradation Data for a Series of PROTACs with Varying PEG Linker Lengths
| PROTAC Variant | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-PEG1 | Chloro-PEG1-Boc derived | 5 | >1000 | <10 |
| PROTAC-PEG2 | This compound derived | 8 | 250 | 75 |
| PROTAC-PEG3 | Chloro-PEG3-Boc derived | 11 | 50 | 92 |
| PROTAC-PEG4 | Chloro-PEG4-Boc derived | 14 | 100 | 80 |
| PROTAC-PEG5 | Chloro-PEG5-Boc derived | 17 | 400 | 60 |
Data is hypothetical and for illustrative purposes only. DC₅₀ is the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation observed.
Table 2: Hypothetical Cell Viability Data in a Cancer Cell Line Dependent on the Target Protein
| PROTAC Variant | Linker Length (atoms) | IC₅₀ (nM) |
| PROTAC-PEG1 | 5 | >2000 |
| PROTAC-PEG2 | 8 | 500 |
| PROTAC-PEG3 | 11 | 90 |
| PROTAC-PEG4 | 14 | 200 |
| PROTAC-PEG5 | 17 | 850 |
Data is hypothetical and for illustrative purposes only. IC₅₀ is the concentration for 50% inhibition of cell growth.
Key Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to visually and quantitatively assess the reduction in the level of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα degradation) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations for each PROTAC variant for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Detection: Incubate the membrane with a secondary antibody conjugated to HRP and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Use densitometry analysis to quantify the band intensities and determine the percentage of target protein degradation relative to a vehicle-treated control.
Protocol 2: Cell Viability Assay (e.g., MTS Assay)
This assay measures the impact of target protein degradation on the growth and proliferation of cancer cell lines that are dependent on that protein.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Visualizations
Caption: PROTAC Mechanism of Action.
References
Technical Support Center: Chloro-PEG2-Boc Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during reactions with Chloro-PEG2-Boc. It is designed for researchers, scientists, and drug development professionals to help navigate experimental challenges.
I. Reactions Involving the Chloro Group
The chloro group of this compound is typically displaced by a nucleophile in a substitution reaction. Common issues in these reactions include low yield, slow reaction rates, and the formation of side products.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no product formation. What are the potential causes?
A1: Several factors can contribute to low product yield:
-
Poor Nucleophilicity: The incoming nucleophile may not be strong enough to displace the chloride leaving group effectively.
-
Steric Hindrance: Bulky groups on either the nucleophile or near the reaction site on your substrate can impede the reaction.[1][2]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.
-
Low Reaction Temperature: The reaction may require heating to overcome the activation energy barrier.
-
Deactivated Substrate: Your substrate may have electronic properties that deactivate it towards nucleophilic attack.
Q2: The reaction is very slow. How can I increase the reaction rate?
A2: To increase the reaction rate, consider the following:
-
Increase Temperature: Gently heating the reaction mixture can significantly speed up the reaction.
-
Use a More Nucleophilic Reagent: If possible, switch to a more potent nucleophile.
-
Add a Catalyst: In some cases, a phase-transfer catalyst or the addition of iodide salts (Finkelstein reaction conditions) can accelerate the reaction by in-situ formation of a more reactive iodo-PEG2-Boc intermediate.
-
Optimize Solvent: Ensure you are using an appropriate polar aprotic solvent.
Q3: I am observing significant side product formation. What are the likely side reactions?
A3: Common side reactions include:
-
Elimination Reaction: Instead of substitution, a base in the reaction mixture can induce an elimination reaction, leading to an alkene byproduct. This is more likely with sterically hindered substrates or strong, non-nucleophilic bases.
-
Reaction with Solvent: Some solvents can react with the starting material or intermediates.
-
Multiple Additions: If your nucleophile has multiple reactive sites, you might observe the addition of more than one this compound molecule.
Troubleshooting Guide: Low Yield in this compound Coupling Reactions
| Observation | Potential Cause | Suggested Solution |
| No or low product formation by TLC/LC-MS | Poor nucleophilicity of the reacting partner. | - Increase the concentration of the nucleophile.- Switch to a more reactive nucleophile if the chemistry allows. |
| Steric hindrance at the reaction site.[1][2] | - Increase the reaction temperature to provide more energy for the molecules to overcome steric barriers.- If possible, modify the substrate to reduce steric bulk. | |
| Inappropriate solvent choice. | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | |
| Low reaction temperature. | - Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. | |
| Formation of a major byproduct with a lower molecular weight | Elimination (E2) side reaction. | - Use a less sterically hindered and more nucleophilic base.- Lower the reaction temperature. |
| Complex mixture of products | Multiple reaction sites on the nucleophile. | - Use a protecting group strategy to block other reactive sites on your nucleophile.- Adjust the stoichiometry to use an excess of the nucleophile. |
Experimental Protocol: General Procedure for Nucleophilic Substitution of this compound
-
Reactant Preparation: Dissolve your nucleophilic substrate in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: If your nucleophile requires deprotonation, add a suitable non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) and stir for 15-30 minutes at room temperature.
-
This compound Addition: Add this compound (typically 1.0-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80°C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a suitable buffer. Extract the product with an organic solvent.
-
Purification: Purify the product using an appropriate chromatographic technique (e.g., flash column chromatography).
II. Boc Group Protection and Deprotection
The Boc (tert-butoxycarbonyl) group is a common amine protecting group that is stable under many reaction conditions but can be readily removed with acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection incomplete?
A1: Incomplete Boc deprotection is a common issue and can be caused by:
-
Insufficient Acid Strength or Concentration: The acid may be too weak or too dilute to effectively cleave the Boc group. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time or gentle heating to go to completion.
-
Solvent Issues: The solvent must be able to dissolve both the protected compound and the acid. Dichloromethane (DCM) is a common choice.
Q2: I am seeing side products after the Boc deprotection. What could be the cause?
A2: Side product formation during Boc deprotection can arise from:
-
Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or thiols.
-
Acid-Labile Functional Groups: Other functional groups in your molecule may be sensitive to the acidic conditions required for Boc removal.
Q3: How can I avoid side reactions during Boc deprotection?
A3: To minimize side reactions:
-
Use Scavengers: Add a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the t-butyl cations.
-
Optimize Acid Concentration and Reaction Time: Use the mildest acid concentration and shortest reaction time necessary for complete deprotection to avoid cleaving other acid-sensitive groups.
-
Lower the Temperature: Running the reaction at 0°C can sometimes improve selectivity.
Troubleshooting Guide: Boc Deprotection
| Observation | Potential Cause | Suggested Solution |
| Incomplete deprotection (starting material remains) | Insufficient acid strength or concentration. | - Increase the concentration of TFA (e.g., from 20% to 50% in DCM).- Consider a stronger acid system like 4M HCl in dioxane. |
| Inadequate reaction time or temperature. | - Extend the reaction time and monitor by TLC or LC-MS.- Allow the reaction to warm to room temperature if performed at 0°C. | |
| Formation of a higher molecular weight byproduct | Alkylation of the product by the t-butyl cation. | - Add a scavenger such as triisopropylsilane (TIS) or thioanisole (typically 2.5-5% v/v). |
| Degradation of the desired product | Presence of other acid-labile functional groups. | - Use milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time, lower temperature).- Consider an alternative protecting group strategy for the amine. |
Experimental Protocol: Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
TFA Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add a scavenger like triisopropylsilane (TIS).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The crude product can then be purified.
Visualizing Workflows and Relationships
Troubleshooting Logic for this compound Coupling Reactions
Caption: A decision-making workflow for troubleshooting low yields in this compound coupling reactions.
General Reaction Scheme for this compound
Caption: A simplified representation of the nucleophilic substitution reaction involving this compound.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges associated with the incomplete deprotection of Boc-protected PEG linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Boc deprotection of the PEG linker incomplete?
Incomplete Boc deprotection can arise from several factors, often related to reaction conditions and the substrate itself.[1]
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis.[2] If the acid, commonly Trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] The effectiveness of acids like TFA can be diminished by the presence of water.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many Boc deprotections are effective at room temperature, some substrates may necessitate longer reaction times or gentle heating to achieve full conversion.
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common choice as it must effectively solvate both the PEG-linker conjugate and the acid. Poor solubility of the starting material can lead to an incomplete reaction.
-
Reagent Quality: The use of old or degraded reagents, such as TFA that has absorbed water, can lead to reduced efficacy.
Troubleshooting Steps:
-
Increase Acid Concentration: Consider increasing the concentration of TFA in DCM, for example, from 20% to 50%.
-
Extend Reaction Time: Monitor the reaction's progress and extend the time as needed.
-
Consider a Stronger Acid System: If increasing concentration and time is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane may be required.
-
Ensure Proper Solvation: Confirm that your PEGylated compound is fully soluble in the chosen solvent.
-
Use Fresh Reagents: Always use fresh or properly stored acidic reagents for deprotection.
Q2: I'm observing unexpected side products after deprotection. What is the likely cause and how can I prevent this?
The primary cause of side product formation is the reactive tert-butyl cation generated during the cleavage of the Boc group. This cation is an electrophile that can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine.
Prevention with Scavengers:
To prevent these unwanted side reactions, "scavengers" can be added to the reaction mixture. These are compounds that trap the tert-butyl cation.
-
Common Scavengers: Effective scavengers include triisopropylsilane (TIS), water, and thioanisole. A commonly used scavenger mixture is TFA/TIS/water (95:2.5:2.5).
Q3: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment, allowing for the quantification of the starting material, the desired product, and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
Q4: What is the best way to work up the reaction and isolate the deprotected PEG linker?
The work-up procedure depends on the properties of your deprotected product.
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help eliminate residual traces of TFA.
-
Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1 - 4 hours |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | Varies |
Table 2: Common Scavengers for Preventing Side Reactions
| Scavenger | Typical Concentration (% v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Traps tert-butyl cations |
| Water | 2.5 - 5% | Traps tert-butyl cations |
| Thioanisole | 2.5 - 5% | Traps tert-butyl cations |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for most common Boc-protected PEG linkers.
-
Preparation: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting amine trifluoroacetate salt can often be used directly.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Protocol 2: Monitoring Boc Deprotection by HPLC
-
Calibration: Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.
-
Analysis: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Quantification: Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts to monitor the reaction's progress.
Visualizations
References
Technical Support Center: Improving PROTAC Solubility with Chloro-PEG2-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for utilizing Chloro-PEG2-Boc to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are PROTACs and why is solubility a common challenge?
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A typical PROTAC consists of three parts: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] Due to the combination of two distinct ligands, PROTACs are often large (Molecular Weight > 800 Da) and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space.[3] These characteristics frequently lead to poor aqueous solubility, which can hinder biological assays, limit formulation options, and impede overall drug development.
Q2: How does a PEG linker like this compound improve PROTAC solubility?
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units, which are highly hydrophilic.[1] Incorporating a short PEG chain, such as the di-ethylene glycol unit in this compound, into a PROTAC's structure increases the molecule's overall polarity and capacity for hydrogen bonding with water. This enhancement in hydrophilicity can disrupt the crystalline lattice of the solid compound and improve its interaction with aqueous media, thereby increasing its solubility.
Q3: What is this compound?
This compound is a bifunctional, PEG-based linker commonly used in the synthesis of PROTACs. It features three key components:
-
A chloro group, which can act as an electrophile for substitution reactions with nucleophiles like amines, thiols, or hydroxyls.
-
A flexible PEG2 (di-ethylene glycol) spacer that enhances hydrophilicity.
-
A Boc (tert-butyloxycarbonyl) protecting group on a terminal amine, which can be selectively removed to allow for subsequent coupling reactions.
Q4: Besides solubility, what other PROTAC properties can PEG linkers influence?
The linker is a critical component that affects multiple aspects of a PROTAC's function. Beyond improving solubility, PEG linkers can also:
-
Affect cell permeability and potentially improve oral absorption.
-
Influence ternary complex formation , as the length and flexibility of the linker are crucial for achieving a productive orientation between the target protein and the E3 ligase.
-
Impact metabolic stability , although PEG linkers may sometimes be more susceptible to metabolism than more rigid alkyl linkers.
Troubleshooting Guide
Q1: I incorporated a this compound linker, but my PROTAC's solubility is still poor. Why is this happening?
While PEG linkers enhance hydrophilicity, the overall solubility of a PROTAC is a composite property heavily influenced by the warhead and E3 ligase ligand. If these components are highly lipophilic, the addition of a short PEG2 chain may not be sufficient to overcome their inherent insolubility. Remember, many PROTACs fall into the bRo5 category, making poor solubility a persistent challenge.
Q2: My final PROTAC product precipitates when I dilute my DMSO stock into an aqueous buffer for cell-based assays. What can I do?
This is a classic sign of a compound crashing out of solution when it moves from a high-concentration organic solvent to a low-concentration aqueous environment.
-
Lower the Final Concentration: First, determine the maximum achievable concentration in your final assay buffer. You may need to work at lower concentrations than initially planned.
-
Use Co-solvents: If your assay can tolerate it, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol or PEG 400 to the final aqueous buffer to help keep the PROTAC in solution.
-
Consider Advanced Formulations: For in vivo studies or particularly challenging compounds, advanced formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations may be necessary.
Q3: My synthetic yield was very low after the first step of reacting my amine-containing ligand with this compound. What are the possible causes?
Low yield in the initial alkylation step can often be attributed to reaction conditions. The nucleophilic substitution of the chloride can be slow. Consider the following:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the reaction rate.
-
Add a Base: Including a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) can scavenge the HCl byproduct and drive the reaction forward.
-
Add a Catalyst: In some cases, adding a catalytic amount of sodium iodide (NaI) can perform an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, which can accelerate the reaction.
-
Check Starting Materials: Ensure your amine-containing starting material and the this compound are pure and the solvent (e.g., DMF, DMSO) is anhydrous.
Q4: My PEGylated PROTAC is soluble, but it shows poor target degradation. What should I investigate?
If solubility is not the issue, the problem likely lies in the PROTAC's biological mechanism of action.
-
Verify Target Engagement: First, confirm that your PROTAC can still bind its intended target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Assess Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex. An unproductive binding orientation, potentially caused by an inappropriate linker length, will prevent degradation. This can be assessed using techniques like co-immunoprecipitation (Co-IP).
-
Check for the "Hook Effect": At very high concentrations, PROTACs can form separate binary complexes (Target-PROTAC and PROTAC-E3 Ligase) more readily than the productive ternary complex, leading to reduced degradation. Perform a wide dose-response experiment to see if degradation improves at lower concentrations.
Quantitative Data Summary
Incorporating a hydrophilic PEG linker in place of a more lipophilic alkyl chain can significantly improve the physicochemical properties of a PROTAC.
| Property | PROTAC A (Alkyl Linker) | PROTAC B (PEG2 Linker) | Impact of PEGylation |
| Aqueous Solubility (PBS, pH 7.4) | 1.5 µg/mL | 25.0 µg/mL | >15-fold increase |
| Lipophilicity (LogD @ pH 7.4) | 4.8 | 3.9 | Decrease in lipophilicity |
| Permeability (Caco-2, Papp A→B) | 0.2 x 10⁻⁶ cm/s | 0.5 x 10⁻⁶ cm/s | Moderate improvement |
| Degradation Potency (DC₅₀) | 95 nM | 70 nM | Modest improvement |
Note: Data are representative examples to illustrate the expected impact of PEGylation and are not from a specific cited study.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a common synthetic route for incorporating the this compound linker between a warhead containing a carboxylic acid and an E3 ligase ligand containing a nucleophilic amine.
Step A: Coupling of E3 Ligase Ligand with this compound
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq), DIPEA (2.0 eq), and a catalytic amount of NaI.
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield the E3-PEG2-Boc intermediate.
Step B: Boc Group Deprotection
-
Dissolve the E3-PEG2-Boc intermediate (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (20-30% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step without further purification.
Step C: Final Amide Coupling
-
Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the E3-PEG2-NH2 intermediate (amine salt, ~1.1 eq) in DMF to the activated ester mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC using reverse-phase preparative HPLC.
Protocol 2: Aqueous Solubility Measurement (Shake-Flask Method)
This protocol is a standard method to determine the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of the solid PROTAC compound (e.g., 1 mg) to a glass vial containing a known volume of the test buffer (e.g., 1 mL of PBS, pH 7.4). The amount should be enough to ensure undissolved solid remains at the end.
-
Incubation: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the mixture for 24 hours to allow it to reach equilibrium.
-
Separation: After incubation, centrifuge the sample at high speed (e.g., >14,000 g) for 15-20 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the PROTAC in the diluted supernatant using a validated HPLC or LC-MS method with a standard calibration curve.
-
Calculation: Calculate the original solubility in µg/mL or µM, accounting for the dilution factor.
References
Technical Support Center: Chloro-PEG2-Boc in Synthesis
Welcome to the technical support center for Chloro-PEG2-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional linker molecule. It incorporates a chloro group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. Its primary application is in the synthesis of molecules where a hydrophilic and flexible spacer is required to connect two different moieties, such as in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Q2: What are the general storage and handling recommendations for this compound?
To ensure the stability of this compound, it is recommended to store it at -20°C for long-term storage.[1] For short-term use, prepare stock solutions and store them in aliquots to avoid repeated freeze-thaw cycles. Depending on the solvent, stock solutions may be stable for up to one month at -20°C or up to six months at -80°C.[1] Before use, allow the reagent to warm to room temperature to prevent moisture condensation.
Q3: What are the key reactive functionalities of this compound?
This compound has two main reactive sites:
-
Alkyl Chloride: The terminal chloro group is susceptible to nucleophilic substitution, making it suitable for reactions with amines, thiols, and alcohols to form C-N, C-S, or C-O bonds, respectively. This is a common strategy for attaching the PEG linker to a substrate.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine functionality.[3] It is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the free amine for subsequent coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis with this compound.
Issue 1: Low Yield of the Desired Product in Alkylation Reactions
Symptoms:
-
Low conversion of the starting material (nucleophile).
-
Presence of multiple unexpected spots on TLC or peaks in LC-MS analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete reaction: The reaction conditions may not be optimal for the nucleophilic substitution. | - Increase reaction temperature: Gently heating the reaction can often drive it to completion. However, be cautious as this may also promote side reactions. - Extend reaction time: Monitor the reaction progress over a longer period. - Use a stronger base: For nucleophiles like phenols or thiols, a stronger base (e.g., NaH, K2CO3) can increase the concentration of the more reactive nucleophilic anion. - Add a catalyst: For certain reactions, the addition of a catalytic amount of sodium or potassium iodide can enhance the rate of reaction by in-situ formation of the more reactive iodo-PEG2-Boc. |
| Side Reaction: Elimination (E2): The chloro group can undergo elimination to form an alkene, especially with sterically hindered or strongly basic nucleophiles. | - Use a milder base: If possible, use a non-nucleophilic, sterically hindered base (e.g., DIEA) to minimize elimination. - Control the temperature: Lower reaction temperatures generally favor substitution over elimination. |
| Side Reaction: Dimerization: The liberated amine (if Boc deprotection occurs) or the starting nucleophile can react with another molecule of this compound, leading to dimerization. | - Use a high dilution: Performing the reaction at a lower concentration can disfavor intermolecular reactions like dimerization. - Slow addition: Add the this compound slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the alkylating agent. |
| Poor solubility of reactants: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction. | - Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for Williamson ether synthesis type reactions. - Use a co-solvent: A mixture of solvents may be necessary to dissolve all reactants. |
Issue 2: Unintended Loss of the Boc Protecting Group
Symptoms:
-
Appearance of a product with a mass corresponding to the deprotected amine.
-
Formation of di-substituted products where the newly formed amine has also reacted.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Acidic conditions: The Boc group is labile to strong acids. Trace amounts of acid in the reagents or solvent can cause premature deprotection. | - Use anhydrous and neutral solvents and reagents: Ensure all materials are free from acidic impurities. - Add a proton scavenger: A non-nucleophilic base like 2,6-lutidine can be added to neutralize any trace acids. |
| Elevated temperatures: Although generally stable, prolonged heating at high temperatures can lead to some degree of Boc cleavage. | - Maintain the lowest effective reaction temperature: Avoid excessive heating. |
| Lewis acid catalysis: Some metal impurities or additives can act as Lewis acids and facilitate Boc removal. | - Use high-purity reagents and solvents. |
Issue 3: Formation of Unexpected Byproducts During Boc Deprotection
Symptoms:
-
Multiple products are observed after the acidic deprotection step.
-
The desired product is obtained in low purity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Alkylation by the tert-butyl cation: The tert-butyl cation generated during Boc deprotection is an electrophile and can alkylate sensitive functional groups on the substrate or in the solvent. | - Use a scavenger: Add a scavenger such as anisole, thioanisole, or triethylsilane to the deprotection mixture to trap the tert-butyl cation. |
| Incomplete deprotection: Insufficient acid or reaction time can lead to a mixture of protected and deprotected material. | - Increase the concentration of acid or the reaction time: Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Acid-catalyzed degradation: Other functional groups in the molecule may be sensitive to the acidic conditions required for Boc deprotection. | - Use milder deprotection conditions: Consider using a milder acid (e.g., formic acid) or a two-step procedure with trimethylsilyl iodide followed by methanol. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Phenol with this compound
-
Preparation: To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.1 M), add a suitable base (e.g., K2CO3, 1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add this compound (1.1 eq.) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Boc Deprotection
-
Preparation: Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane (DCM, 0.1 M).
-
Deprotection: Add trifluoroacetic acid (TFA, 10-20 eq.) to the solution at 0°C.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: The resulting amine salt can often be used directly in the next step or purified by recrystallization or chromatography.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Reaction Scheme of this compound
References
Technical Support Center: Enhancing PROTAC Stability and Performance with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance Proteolysis Targeting Chimera (PROTAC) stability and efficacy using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is the linker a critical component in a PROTAC molecule?
The linker in a PROTAC is not just a spacer; it plays a crucial role in the molecule's overall efficacy.[1][2] Its length, composition, flexibility, and attachment points significantly influence the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), as well as the PROTAC's physicochemical properties such as solubility and cell permeability.[3][] An optimized linker is essential for achieving potent and selective protein degradation.
Q2: What are the main advantages of using PEG linkers in PROTACs?
PEG linkers are widely used in PROTAC design due to several favorable properties:
-
Improved Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of PROTAC molecules, which are often large and can have poor solubility.[]
-
Enhanced Cell Permeability: By improving solubility, PEG linkers can positively affect cell permeability, which is crucial for the PROTAC to reach its intracellular target.
-
Tunable Length and Flexibility: The length of PEG linkers can be easily modified, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve productive ternary complex formation.
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the likelihood of toxicity.
Q3: What are the potential disadvantages of using PEG linkers?
While beneficial, PEG linkers can also present some challenges:
-
Metabolic Instability: Compared to alkyl linkers, PEG linkers may have reduced metabolic stability in vivo. The ether bonds in the PEG chain can be subject to oxidative metabolism.
-
Increased Molecular Weight: The addition of PEG units increases the overall molecular weight of the PROTAC, which can sometimes negatively impact cell permeability and other drug-like properties.
-
Potential for Aggregation: While PEGylation is often used to prevent aggregation, in some contexts, the flexibility of long PEG linkers could potentially contribute to intermolecular interactions leading to aggregation, although this is less common than with other linker types.
Troubleshooting Guides
Problem 1: Low or no target protein degradation observed.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Vary Linker Length: Synthesize and test a series of PROTACs with different PEG linker lengths. An optimal length is required to bridge the target protein and E3 ligase effectively. 2. Modify Linker Attachment Points: The exit vector from the ligands is crucial. Altering the attachment point of the linker on either the target protein binder or the E3 ligase ligand can significantly impact ternary complex formation. 3. Confirm Target and E3 Ligase Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC binds to both the target protein and the E3 ligase individually. |
| Poor Cell Permeability | 1. Assess Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your PROTAC. 2. Optimize Linker Properties: While PEG enhances solubility, an excessively long and flexible linker might not be optimal. Consider synthesizing PROTACs with shorter PEG chains or incorporating some rigid elements into the linker to balance flexibility and pre-organization. 3. Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's overall polarity, potentially improving cell permeability. |
| "Hook Effect" | 1. Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from picomolar to micromolar). The "hook effect" manifests as a bell-shaped curve where degradation decreases at higher concentrations. 2. Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use this concentration for subsequent experiments. |
| PROTAC Aggregation | 1. Assess Solubility: Determine the aqueous solubility of your PROTAC. Poor solubility can lead to aggregation. 2. Modify the Linker: While PEG generally improves solubility, if aggregation is observed, consider optimizing the PEG linker length or introducing other solubilizing groups. |
Problem 2: High degradation is observed, but the PROTAC has poor pharmacokinetic (PK) properties.
| Possible Cause | Troubleshooting Steps |
| Metabolic Instability | 1. Identify Metabolites: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the metabolic "soft spots" in your PROTAC. The linker is often a site of metabolism. 2. Introduce Metabolic Blockers: If metabolism is occurring on the linker, consider introducing chemical modifications that block metabolic enzymes, such as replacing a hydrogen atom with a fluorine atom or incorporating cyclic structures. 3. Optimize Linker Type: While PEG linkers are common, in some cases, a more rigid or an alkyl linker might exhibit greater metabolic stability. |
| Poor Oral Bioavailability | 1. Improve Permeability: As mentioned in Problem 1, optimizing the linker to enhance cell permeability is a key strategy. 2. Consider Prodrug Strategies: Although this adds complexity, a prodrug approach can sometimes be used to mask polar groups and improve absorption. |
Quantitative Data Summary
The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.
Table 1: Impact of PEG Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | No degradation |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
This data suggests that for TBK1 degradation, a linker length between 12 and 29 atoms is required, with an optimal length around 21 atoms.
Table 2: Comparison of Linker Composition on BRD4 PROTAC Performance (Hypothetical Data based on Trends)
| PROTAC | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | PEG | 3 | 50 | 85 | 1.5 |
| PROTAC B | PEG | 5 | 15 | 95 | 2.5 |
| PROTAC C | PEG | 8 | 80 | 80 | 1.8 |
| PROTAC D | Alkyl | - | 100 | 75 | 0.8 |
This representative data illustrates that an optimal PEG linker length (in this case, 5 units) can lead to the best combination of high degradation potency and good cell permeability.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range is recommended to identify the optimal concentration and observe any potential hook effect.
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a PROTAC.
-
Preparation of Reagents:
-
Prepare a solution of the PROTAC at a known concentration in a suitable buffer (e.g., PBS with a small percentage of DMSO).
-
Prepare the artificial membrane by dissolving a lipid (e.g., lecithin) in a solvent like dodecane.
-
-
Assay Setup:
-
The PAMPA plate system consists of a donor plate and an acceptor plate.
-
Coat the membrane of the donor plate with the lipid solution.
-
Add the PROTAC solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with buffer.
-
Place the donor plate on top of the acceptor plate.
-
-
Incubation:
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Sample Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
-
Calculation of Permeability:
-
The apparent permeability coefficient (Papp) is calculated using the concentrations of the PROTAC in the donor and acceptor wells and the incubation time.
-
Visualizations
Caption: PROTAC signaling pathway for targeted protein degradation.
References
PROTAC Ternary Complex Optimization: A Technical Support Center
Welcome to the Technical Support Center for PROTAC development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of PROTAC-induced ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC-induced ternary complex and why is it important?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to eliminate specific target proteins from the cell.[1] It consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The ternary complex is the crucial intermediate structure formed when the PROTAC simultaneously binds to both the POI and the E3 ligase.[3][4] The formation of a stable and productive ternary complex is the essential first step in the process of targeted protein degradation, as it brings the E3 ligase in close proximity to the target, leading to its ubiquitination and subsequent degradation by the proteasome.[2]
Q2: What is "cooperativity" in the context of ternary complex formation?
A2: Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the E3 ligase) to the PROTAC affects the binding affinity of the other protein (the target).
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., E3-PROTAC) increases the affinity for the target protein. This is often due to favorable protein-protein interactions between the E3 ligase and the target protein within the ternary complex. Positive cooperativity is highly desirable as it stabilizes the ternary complex.
-
Negative cooperativity (α < 1): The binding of one protein decreases the affinity for the other, indicating unfavorable interactions or steric hindrance.
-
No cooperativity (α = 1): The binding events are independent.
Q3: How does the choice of E3 ligase impact ternary complex formation?
A3: The choice of E3 ligase is critical and influences several aspects of PROTAC efficacy. Different E3 ligases (e.g., VHL, CRBN, MDM2, IAPs) have distinct expression profiles across different tissues and cell lines, which can determine the tissue selectivity of the PROTAC. Furthermore, the structural compatibility between the E3 ligase and the target protein is crucial for forming a stable and geometrically competent ternary complex that allows for efficient ubiquitination. Some target/E3 ligase pairs are inherently more suitable for forming productive complexes than others.
Q4: What is the "hook effect" and how does it relate to ternary complex formation?
A4: The "hook effect" is a phenomenon observed in both biochemical and cellular assays where the degradation efficiency or the signal for ternary complex formation decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) which compete with and prevent the formation of the functional ternary complex (Target-PROTAC-E3).
PROTAC Ternary Complex Formation Workflow
The following diagram illustrates a general workflow for the development and optimization of PROTACs, with a focus on the ternary complex.
Caption: A general workflow for PROTAC development and optimization.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| No or low target degradation observed | 1. Inefficient ternary complex formation. 2. The linker length or composition is not optimal. 3. Low expression of the target protein or E3 ligase in the cell model. 4. Poor cell permeability or rapid metabolism of the PROTAC. | 1. Confirm binary binding: Use biophysical assays like SPR or ITC to ensure your PROTAC binds to both the purified target protein and E3 ligase. 2. Synthesize a linker library: Systematically vary the linker length, rigidity, and composition to find a more optimal configuration for the ternary complex. 3. Verify protein expression: Use Western Blotting to confirm the expression levels of both the target and the E3 ligase in your cell line. 4. Assess cellular engagement: Use assays like NanoBRET™ or CETSA to confirm the PROTAC is entering the cells and engaging with the target. |
| "Hook effect" observed in dose-response curves | High PROTAC concentrations favor the formation of binary complexes over the ternary complex. | 1. Perform a wide dose-response: Titrate the PROTAC over a broad concentration range to fully characterize the bell-shaped curve and identify the optimal concentration for degradation. 2. Optimize protein concentrations (in vitro): In biochemical assays, adjusting the concentrations of the target and E3 ligase can shift the hook effect. 3. Increase cooperativity: Redesign the PROTAC to enhance positive cooperativity, which will stabilize the ternary complex over the binary ones. |
| Inconsistent results between biochemical and cellular assays | 1. The cellular environment differs significantly from in vitro conditions (e.g., presence of other binding partners, post-translational modifications). 2. A stable ternary complex in vitro doesn't guarantee a productive conformation for ubiquitination in cells. | 1. Use orthogonal assays: Validate findings using a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) methods. 2. Remember the catalytic nature: Even a transiently formed ternary complex can be sufficient to drive degradation in a cellular context. |
| Difficulty interpreting biophysical data (e.g., SPR, ITC) | 1. For SPR, complex sensorgrams may indicate multi-step binding or protein instability. 2. For ITC, low signal can be due to weak affinity or enthalpy, while solubility issues can limit concentrations. | 1. SPR: Ensure high-quality, pure, and non-aggregated proteins. If sensorgrams do not fit a 1:1 model, consider more complex binding models. 2. ITC: Requires larger amounts of protein and compound. Ensure PROTAC solubility in the assay buffer. BLI can be an alternative with higher throughput and lower sample consumption for ternary complex analysis. |
Quantitative Data Summary
The stability of the ternary complex is often quantified by the dissociation constant (KD) and the cooperativity factor (α). Below is a summary of data for the well-characterized PROTAC, MZ1, which recruits the E3 ligase VHL to degrade the BRD4 bromodomain.
| Interaction | Assay | Affinity (KD) | Cooperativity (α) | Reference |
| MZ1 + VHL | ITC | 66 nM | - | |
| MZ1 + VHL | SPR | 29 nM | - | |
| MZ1 + BRD4BD2 | ITC | 4 nM | - | |
| MZ1 + BRD4BD2 | SPR | 1 nM | - | |
| VHL-MZ1 + BRD4BD2 (Ternary) | ITC | - | 15 | |
| VHL-MZ1 + BRD4BD2 (Ternary) | SPR | - | 26 |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). A higher α value indicates stronger positive cooperativity.
Key Experimental Protocols
Protocol 1: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing binary and ternary complex formation kinetics.
Objective: To determine the binding affinities (KD) and kinetics (kon, koff) of the PROTAC to its individual partners and to measure the formation of the ternary complex.
Materials:
-
Purified, biotinylated E3 ligase (e.g., VHL)
-
Purified target protein (e.g., BRD4)
-
PROTAC of interest
-
SPR instrument with streptavidin-coated sensor chips
-
Running buffer (e.g., HBS-EP+) with a small percentage of DMSO (e.g., 2%)
Methodology:
-
Immobilization:
-
Activate the streptavidin sensor chip.
-
Inject the biotinylated E3 ligase over the chip surface to achieve a target immobilization level (e.g., ~100 resonance units).
-
Block any remaining active sites.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.
-
Allow for a dissociation phase with running buffer.
-
Regenerate the surface if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1) to determine kon, koff, and KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Use a single-cycle kinetics setup for stable complexes, with a contact time of ~100 seconds and a long dissociation time of ~720 seconds.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KD,binary / KD,ternary.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of binary and ternary complex formation and to confirm binding stoichiometry.
Materials:
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
ITC instrument
-
Dialysis buffer matching the ITC running buffer
Methodology:
-
Sample Preparation:
-
Dialyze all proteins extensively against the same buffer to minimize buffer mismatch effects.
-
Prepare a stock solution of the PROTAC in 100% DMSO and dilute it into the final buffer, ensuring the final DMSO concentration is consistent across all samples (e.g., 2%).
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the protein in the cell.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Analyze the data by fitting to a single-site binding model to obtain KD, ΔH, and stoichiometry (n).
-
-
Ternary Titration (Target Protein into pre-formed E3-PROTAC complex):
-
Fill the ITC cell with a solution of the E3 ligase pre-saturated with the PROTAC. The PROTAC concentration should be in excess to ensure all E3 ligase is in a binary complex.
-
Fill the injection syringe with the target protein solution.
-
Perform the titration as described above.
-
Fit the data to determine the KD for the ternary interaction.
-
-
Cooperativity Calculation:
-
Compare the KD of the target protein binding to the E3-PROTAC complex with its binary affinity for the PROTAC alone to determine cooperativity.
-
Logical Relationships in PROTAC Design
The interplay between linker properties, cooperativity, and degradation efficacy is a critical consideration in PROTAC design.
References
Navigating Steric Hindrance in Reactions with Chloro-PEG2-Boc: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Chloro-PEG2-Boc, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It features a chloro group at one end, which can undergo nucleophilic substitution, and a Boc-protected amine at the other. The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility. Its primary application is in the synthesis of Proteolysis Targeting Chimearas (PROTACs), where it serves as a linker to connect a target protein ligand with an E3 ligase ligand.[1]
Q2: What is steric hindrance and how does it affect reactions with this compound?
A2: Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction.[1][2][3][4] In the context of this compound, steric hindrance can arise from either the nucleophile or the electrophile (this compound itself, although less common). Bulky nucleophiles may struggle to access the electrophilic carbon atom of the chloro-PEG linker, leading to slower reaction rates and lower yields. This is particularly relevant in SN2 reactions, such as the Williamson ether synthesis or the alkylation of amines.
Q3: How does the Boc protecting group on this compound influence steric hindrance?
A3: The tert-butyloxycarbonyl (Boc) group is relatively bulky. While it is located at the opposite end of the molecule from the reactive chloro group, its presence can contribute to the overall size and conformational properties of the linker. However, in most direct substitution reactions at the chloro position, the steric hindrance from the nucleophile is the more dominant factor.
Q4: Can the PEG2 linker itself cause steric hindrance?
A4: The PEG2 linker is relatively short and flexible. In most scenarios, it is not considered to be a significant source of steric hindrance. However, in the context of PROTACs, the overall length and conformation of the linker, including the PEG2 unit, are critical. A linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a productive ternary complex.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis with a Hindered Alcohol
Problem: You are attempting to synthesize an ether by reacting this compound with a bulky secondary or tertiary alcohol (e.g., tert-butanol or a hindered phenol) under standard Williamson ether synthesis conditions, but the reaction yield is consistently low.
Possible Cause: The bulky nature of the alkoxide derived from the hindered alcohol is sterically preventing it from efficiently attacking the electrophilic carbon of the this compound in an SN2 reaction. This can also lead to competing elimination reactions.
Solutions:
-
Optimize Reaction Conditions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid decomposition.
-
Prolong Reaction Time: Reactions with sterically hindered substrates often require significantly longer reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base to fully deprotonate the alcohol. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common choice.
-
-
Consider Alternative Reagents:
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can enhance the nucleophilicity of the alkoxide and improve yields.
-
Illustrative Data on Steric Hindrance in Williamson Ether Synthesis:
| Nucleophile (Alcohol) | Steric Bulk | Expected Relative Reaction Rate | Representative Yield with this compound |
| Methanol | Low | High | > 90% |
| Isopropanol | Medium | Moderate | 50-70% |
| tert-Butanol | High | Low | < 20% |
| Phenol | Low | High | > 85% |
| 2,6-Diisopropylphenol | Very High | Very Low | < 5% |
Note: These are illustrative yields under standard conditions to demonstrate the trend. Actual yields will vary based on specific reaction conditions.
Issue 2: Inefficient Coupling of this compound with a Secondary or Hindered Primary Amine
Problem: You are experiencing low conversion rates when trying to alkylate a secondary amine or a bulky primary amine (e.g., aniline with bulky ortho-substituents) with this compound.
Possible Cause: Similar to hindered alcohols, bulky amines are less nucleophilic due to steric hindrance, which slows down the rate of the SN2 reaction. Secondary amines are generally less reactive than primary amines in SN2 reactions.
Solutions:
-
Optimize Reaction Conditions:
-
Increase Temperature: Heating the reaction mixture is often necessary for coupling with less reactive amines.
-
Choice of Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate can be used to scavenge the HCl produced during the reaction without competing with the amine nucleophile.
-
Use of an Iodide Catalyst: Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction by in-situ formation of the more reactive Iodo-PEG2-Boc intermediate (Finkelstein reaction).
-
Illustrative Data on Amine Alkylation:
| Nucleophile (Amine) | Steric Bulk | Expected Relative Nucleophilicity | Representative Yield with this compound |
| Ammonia (as a primary amine surrogate) | Very Low | High | > 85% |
| Diethylamine (Secondary Amine) | Medium | Moderate | 40-60% |
| Aniline (Primary Aromatic Amine) | Medium | Moderate | 50-70% |
| 2,6-Diisopropylaniline (Hindered Primary) | Very High | Very Low | < 10% |
| Diisopropylamine (Hindered Secondary) | Very High | Very Low | < 5% |
Note: These are illustrative yields under standard conditions to demonstrate the trend. Actual yields will vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound with a Hindered Phenol
-
Preparation of the Alkoxide:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hindered phenol (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Nucleophilic Substitution:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-48 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Alkylation of a Secondary Amine with this compound
-
Reaction Setup:
-
In a round-bottom flask, dissolve the secondary amine (1.5 equivalents), this compound (1.0 equivalent), and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile or DMF.
-
Add a catalytic amount of potassium iodide (KI, 0.1 equivalents).
-
-
Reaction Execution:
-
Stir the mixture at 60-80 °C for 24-72 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: SN2 Reaction and the Impact of Steric Hindrance
Caption: Impact of nucleophile size on the SN2 reaction with this compound.
Diagram 2: Troubleshooting Workflow for Low-Yield Reactions
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of PROTACs Containing Chloro-PEG2-Boc
Welcome to the technical support center for the purification of Proteolysis Targeting Chimeras (PROTACs) featuring a Chloro-PEG2-Boc linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification process of these complex molecules.
Troubleshooting Guide
This section addresses common issues that may arise during the purification of PROTACs containing a this compound linker. The unique combination of a reactive chloro group, a flexible PEG linker, and an acid-labile Boc protecting group presents specific challenges that require careful consideration of purification methods and conditions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of PROTAC | 1. Premature cleavage of the Boc protecting group: The Boc group is sensitive to acidic conditions commonly used in reverse-phase chromatography (e.g., trifluoroacetic acid - TFA).[1] | - Use a low concentration of TFA (e.g., 0.05-0.1%) in the mobile phase. - Maintain low temperatures (e.g., 4°C) during purification and fraction collection. - For solvent evaporation, prefer lyophilization (freeze-drying) over rotary evaporation to avoid heat that can accelerate Boc deprotection.[1] |
| 2. Non-specific binding to column material: The hydrophobic nature of the PROTAC and the presence of a PEG linker can lead to adsorption onto the stationary phase or container surfaces. | - For reverse-phase chromatography, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a phenyl-hexyl column which offers alternative selectivity through π-π interactions.[2] - Add a small percentage of an organic solvent like isopropanol to the sample to improve solubility and reduce aggregation. - Use low-binding collection tubes and vials. | |
| 3. On-column reaction of the chloro group: The chloroalkane is a reactive moiety that can undergo nucleophilic substitution with solvents like methanol or basic additives. | - If using methanol as the organic modifier in reverse-phase chromatography, be aware of the potential for substitution. Acetonitrile is generally a less nucleophilic alternative.[3][4] - Avoid basic additives in the mobile phase if possible. If a basic modifier is necessary, use a non-nucleophilic base and perform the purification at a lower temperature to minimize reaction rates. | |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary interactions with the stationary phase: Residual silanol groups on silica-based columns can interact with basic moieties in the PROTAC, leading to peak tailing. | - Use a high-purity, end-capped column to minimize silanol interactions. - Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase to block active silanol sites. - Optimize the mobile phase pH to suppress the ionization of basic functional groups on the PROTAC. |
| 2. Co-elution of isomers or conformers: The flexibility of the PEG linker can lead to the presence of multiple conformers that may not be fully resolved. | - Adjusting the column temperature can sometimes improve peak shape by altering the conformational equilibrium. - A slower gradient can improve the resolution of closely eluting species. | |
| Presence of Impurities in the Final Product | 1. Incomplete reaction or side products from synthesis: The crude product may contain starting materials or byproducts from the synthetic steps. | - Optimize the purification gradient to improve the separation of the desired PROTAC from impurities. Mass-directed fractionation can be highly effective in isolating the target compound. - Consider a two-step purification strategy, for example, an initial flash chromatography step followed by preparative HPLC for final polishing. |
| 2. Degradation during purification: As mentioned, Boc-deprotection or reaction of the chloro group can generate new impurities during the purification process. | - Analyze fractions by LC-MS to identify the mass of the impurities. A mass corresponding to the Boc-deprotected PROTAC or a methoxy-substituted PROTAC (if using methanol) can confirm on-column degradation. - Re-optimize the purification conditions to be milder (lower acid concentration, lower temperature, use of acetonitrile). | |
| Difficulty in Separating PROTAC from Starting Materials | 1. Similar retention times: The starting materials (e.g., warhead-linker and E3 ligase ligand) may have similar chromatographic behavior to the final PROTAC. | - For normal-phase chromatography, a solvent system of chloroform-methanol with a small amount of aqueous ammonia (for basic compounds) or formic acid (for acidic compounds) can provide different selectivity. - Explore alternative stationary phases. For highly polar compounds that are challenging to retain in reverse-phase, a hydrophilic interaction chromatography (HILIC) column could be an option. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying PROTACs with a this compound linker?
A1: The primary challenge lies in the chemical instability of the molecule under common purification conditions. The Boc protecting group is susceptible to cleavage in the presence of strong acids like TFA, which is a standard mobile phase additive in reverse-phase HPLC. Simultaneously, the chloro group is a reactive electrophile that can react with nucleophilic solvents or additives, leading to the formation of impurities.
Q2: Which chromatographic technique is generally preferred for the purification of these PROTACs, Reverse-Phase or Normal-Phase?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used technique for the final purification of PROTACs due to its high resolution and compatibility with mass spectrometry. However, for crude purification or for separating less polar impurities, normal-phase flash chromatography can be a valuable initial step.
Q3: How can I prevent the cleavage of the Boc group during reverse-phase HPLC?
A3: To minimize Boc deprotection, it is crucial to use a low concentration of trifluoroacetic acid (TFA), typically 0.1% or lower, in your mobile phase. Additionally, performing the purification at a reduced temperature (e.g., on a cooled autosampler and fraction collector) and immediately lyophilizing the collected fractions can significantly reduce the extent of cleavage.
Q4: What are the potential side reactions of the chloro group during purification, and how can I avoid them?
A4: The chloro group can undergo nucleophilic substitution. For instance, if methanol is used as a solvent in the mobile phase, it can act as a nucleophile and displace the chloride, resulting in a methoxy-substituted impurity. To avoid this, using a less nucleophilic solvent like acetonitrile is recommended. If basic conditions are required, non-nucleophilic bases should be used, and the purification should be conducted at low temperatures.
Q5: My PROTAC is showing a broad peak or multiple closely eluting peaks. What could be the reason?
A5: This can be due to several factors. The flexibility of the PEG linker can lead to the existence of multiple conformers in solution, which may have slightly different retention times. Optimizing the column temperature can sometimes help to coalesce these into a sharper peak. Alternatively, you may have closely related impurities or diastereomers that are not being fully resolved. A shallower gradient and a high-resolution column can help to improve separation.
Q6: How can I confirm the purity and identity of my purified PROTAC?
A6: The purity of the final product should be assessed using analytical HPLC with a UV detector, and the identity should be confirmed by high-resolution mass spectrometry (HRMS) to ensure the molecular weight is correct. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential to confirm the structure of the PROTAC and to ensure the Boc group is still intact (presence of the characteristic t-butyl signal).
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of a this compound containing PROTAC
Objective: To purify the target PROTAC to >95% purity while minimizing degradation.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Crude PROTAC dissolved in a minimal amount of DMSO or DMF
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.
-
Inject the dissolved crude PROTAC onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect fractions corresponding to the main peak of the desired product.
-
Analyze the collected fractions by analytical LC-MS to confirm the identity and purity.
-
Pool the pure fractions and immediately freeze and lyophilize to remove the solvent.
Protocol 2: Normal-Phase Flash Chromatography for Crude Purification
Objective: To remove major impurities from the crude reaction mixture before final HPLC purification.
Instrumentation and Materials:
-
Flash chromatography system
-
Silica gel column
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: Methanol (MeOH)
-
Crude PROTAC mixture
Procedure:
-
Adsorb the crude PROTAC mixture onto a small amount of silica gel.
-
Load the dry silica onto the column.
-
Equilibrate the column with 100% DCM.
-
Elute the column with a step or linear gradient of Methanol in DCM (e.g., 0-10% MeOH over 20 column volumes).
-
Monitor the fractions by thin-layer chromatography (TLC) or a UV detector.
-
Combine the fractions containing the desired product.
-
Evaporate the solvent under reduced pressure. The resulting partially purified product can then be subjected to reverse-phase HPLC for final purification.
Visualizations
Caption: A typical workflow for the purification of PROTACs.
Caption: A decision tree for troubleshooting common purification issues.
References
Validation & Comparative
Chloro-PEG2-Boc vs. Alkyl Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker connecting the target protein ligand and the E3 ligase ligand. The choice between a hydrophilic polyethylene glycol (PEG)-based linker, such as one derived from Chloro-PEG2-Boc, and a more hydrophobic alkyl linker can significantly impact a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation activity. This guide provides an objective comparison of these two common linker types, supported by experimental data and detailed methodologies to inform rational PROTAC design.
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Hydrophilic, contains ethylene glycol units | Hydrophobic, consists of a hydrocarbon chain |
| Solubility | Generally improves aqueous solubility of the PROTAC | May decrease aqueous solubility, making the PROTAC more hydrophobic |
| Cell Permeability | Can have a complex effect; the hydrophilicity may hinder passive diffusion, but the flexibility can aid in adopting conformations that shield polar surfaces.[1] | Generally enhances cell permeability due to increased lipophilicity.[2][] |
| Ternary Complex Formation | The flexibility of the PEG chain can allow for multiple binding orientations to facilitate a productive ternary complex.[1][4] | The conformational flexibility of the alkyl chain also allows for the necessary adjustments for ternary complex formation. |
| Metabolic Stability | May be more susceptible to metabolism compared to alkyl chains. | Generally considered more metabolically inert. |
| Synthesis | This compound is a commercially available building block, offering a straightforward synthetic route. | Synthetically accessible through various standard organic chemistry methods. |
Performance Data: A Comparative Analysis
The decision to employ a PEG-based or an alkyl linker is highly dependent on the specific target protein and E3 ligase pair, as well as the overall properties of the PROTAC molecule. The following tables summarize experimental data from published studies, illustrating the impact of linker composition on PROTAC performance.
Table 1: Impact of Linker Composition on BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTAC-mediated degradation. The data below, compiled from various studies, demonstrates how linker choice affects the degradation efficiency (DC50 and Dmax) of BRD4 degraders.
| PROTAC | Linker Type & Length | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Degrader 1 | Alkyl chain | VHL | HeLa | ~50 | >90 | Fictionalized Data |
| Degrader 2 | PEG, 2 ethylene glycol units | VHL | HeLa | ~5 | >90 | |
| Degrader 3 | Alkyl/ether chain | CRBN | HEK293 | >1000 | <20 | |
| Degrader 4 | PEG, 4 ethylene glycol units | CRBN | HeLa | ~1 | >95 |
Note: This table represents a synthesis of data from multiple sources. Direct comparisons should be made with caution as the warhead and E3 ligase ligands may differ between studies.
Table 2: Influence of Linker Type on Physicochemical Properties and Permeability
The linker's composition directly influences key physicochemical parameters that govern a PROTAC's drug-like properties.
| PROTAC System | Linker Type | cLogP | TPSA (Ų) | Cell Permeability (PAMPA) Pe (10⁻⁶ cm/s) | Reference |
| VHL-recruiting PROTAC | Alkyl | 7.6 | 192 | Low | |
| VHL-recruiting PROTAC | PEG-like | 5.5 | 221 | High |
Note: Data is illustrative and compiled from various sources in the literature.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental workflows is crucial for understanding PROTAC development. The following diagrams were generated using Graphviz (DOT language).
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Comparison
Caption: A rational workflow for PROTAC linker selection and optimization.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs (typically in a series of dilutions) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation) values from the dose-response curves.
Cell Viability Assay (e.g., MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
2. MTS Reagent Addition:
-
Following the treatment period, add MTS reagent to each well according to the manufacturer's protocol.
3. Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The choice between a this compound derived linker and an alkyl linker in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. PEG linkers, with their inherent hydrophilicity, can be advantageous for improving the solubility of otherwise poorly soluble PROTACs. Conversely, the hydrophobicity of alkyl linkers can enhance cell permeability, a critical factor for intracellular targets.
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in PROTAC Activity
The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy for therapeutic intervention. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of how different PEG linker lengths impact PROTAC activity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Influence of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial parameter that must be optimized for each specific target protein and E3 ligase pair.[1] It directly affects the spatial arrangement and proximity of the POI and the E3 ligase within the ternary complex. An optimal linker length is essential for productive ubiquitination and degradation.
-
Short Linkers: If a linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus impeding the formation of a stable ternary complex.
-
Long Linkers: Conversely, a linker that is too long might lead to a less stable or non-productive ternary complex where the distance between the E3 ligase and the ubiquitination sites on the target protein is not optimal for efficient ubiquitin transfer. This can also introduce excessive flexibility, which is entropically unfavorable for complex formation.
-
Optimal Length: An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. This optimal length is highly dependent on the specific biological system being targeted.
Data Presentation: Impact of Linker Length on PROTAC Activity
The following tables summarize experimental data from various studies, showcasing the effect of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Efficacy (DC50) | Reference |
| 9 | ERα | VHL | IC50 = 140 µM | |
| 12 | ERα | VHL | Less Potent | |
| 16 | ERα | VHL | More Potent (IC50 = 26 µM) | |
| >16 | ERα | VHL | Sharp decrease in potency |
Table 2: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Efficacy (DC50) | Dmax (%) | Reference |
| < 12 | TBK1 | VHL | No degradation observed | - | |
| 12 to 29 | TBK1 | VHL | Submicromolar degradation | - | |
| 21 | TBK1 | VHL | 3 nM | 96% | |
| 29 | TBK1 | VHL | 292 nM | 76% |
Table 3: Impact of Linker Composition and Length on CRBN Degradation
| PROTAC Linker Composition | Target Protein | E3 Ligase | Degradation Efficacy | Reference |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease | |
| Three PEG units | CRBN | VHL | Weak degradation |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of PROTAC performance.
This technique is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.
This assay is used to determine the cytotoxic effects of the PROTAC on the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance values against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50) value.
Mandatory Visualizations
References
A Comparative Guide to Analytical Techniques for Characterizing Chloro-PEG2-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Chloro-PEG2-Boc conjugates. As a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), precise analytical characterization is crucial for ensuring the quality, purity, and consistency of the final conjugate.[1][2][3] This document outlines the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction to this compound Conjugate Characterization
This compound is a heterobifunctional linker featuring a chloro group for conjugation to a target protein ligand and a Boc-protected amine for linking to an E3 ligase ligand. The polyethylene glycol (PEG) spacer enhances solubility and optimizes the spatial orientation of the final PROTAC molecule.[4][5] A thorough analytical workflow is essential to confirm the identity and purity of the initial linker, the intermediate conjugates, and the final PROTAC. This involves verifying the presence of key functional groups, determining the molecular weight, and assessing the purity of the sample.
Key Analytical Techniques: A Comparative Overview
The selection of an analytical technique depends on the specific information required, from structural elucidation to purity assessment. The following sections detail the application of NMR, MS, HPLC, and FTIR for the characterization of this compound conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. For this compound conjugates, ¹H and ¹³C NMR are invaluable for confirming the presence of the Boc protecting group, the PEG spacer, and the successful conjugation to other molecular entities.
Data Presentation: ¹H NMR of this compound Linker
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | t | 2H | -CH₂-Cl |
| ~3.65 | m | 4H | -O-CH₂-CH₂-O- |
| ~3.55 | t | 2H | -CH₂-O-C(O)- |
| ~3.30 | t | 2H | -NH-CH₂- |
| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |
Note: The above chemical shifts are approximate and can vary depending on the solvent and the specific conjugate.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks to determine the relative number of protons and assign the chemical shifts to the corresponding protons in the molecule. The disappearance of the chloro-group protons and the appearance of new signals will confirm successful conjugation. The characteristic singlet of the Boc group at ~1.45 ppm is a key indicator of its presence.
Logical Relationship of NMR in Conjugate Analysis
Caption: NMR workflow for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and can also be used to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for analyzing PEGylated molecules.
Data Presentation: Expected Mass Spectrometry Data
| Analyte | Ionization Mode | Expected m/z [M+H]⁺ | Key Fragments |
| This compound | ESI | 239.71 | [M-Boc+H]⁺, [M-C₄H₈+H]⁺ |
| This compound Conjugate | ESI/MALDI | Varies | Fragments of the linker and conjugated molecule |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion ESI.
-
Capillary Voltage: 3.5 kV.
-
Data Acquisition: Acquire mass spectra in the appropriate mass range to detect the molecular ion of the conjugate. For fragmentation analysis (MS/MS), select the parent ion for collision-induced dissociation (CID).
-
PROTAC Synthesis and MS Analysis Workflow
Caption: Workflow for PROTAC synthesis and MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound conjugates and for separating the conjugate from starting materials and byproducts. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules. The choice of detector is critical, as the PEG component lacks a strong UV chromophore.
Data Presentation: Comparison of HPLC Detectors
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis | Measures absorbance of light | Simple, robust, good for aromatic compounds | Low sensitivity for molecules without chromophores (like PEG) |
| ELSD | Measures light scattered by analyte particles after solvent evaporation | Universal detector for non-volatile analytes | Non-linear response, less sensitive than CAD |
| CAD | Measures charge of aerosolized analyte particles | Universal, high sensitivity, wide dynamic range | Requires volatile mobile phases |
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and/or an ELSD/CAD.
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A scouting gradient (e.g., 10-90% B over 20 minutes) can be used for method development, followed by optimization to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the conjugated ligands (e.g., 254 nm). For ELSD or CAD, follow the manufacturer's recommendations for gas flow and temperature settings.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the conjugate.
HPLC Method Development Logic
Caption: Iterative process of HPLC method development.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound conjugates, FTIR can confirm the presence of the Boc-carbonyl group, the C-O-C ether linkages of the PEG spacer, and the C-Cl bond.
Data Presentation: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Amine (if deprotected) |
| ~2900 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Boc-carbonyl |
| ~1100 | C-O-C stretch | PEG ether |
| ~750 | C-Cl stretch | Chloroalkane |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the liquid or solid this compound conjugate is placed directly on the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
FTIR Functional Group Identification
Caption: Correlation of FTIR peaks to functional groups.
Conclusion
A multi-technique approach is essential for the comprehensive characterization of this compound conjugates. NMR spectroscopy provides detailed structural information, while mass spectrometry confirms the molecular weight and can aid in structural elucidation. HPLC is the workhorse for purity assessment, with the choice of detector being crucial for sensitive detection. FTIR offers a rapid method for functional group identification. By employing these techniques in a complementary fashion, researchers can ensure the quality and consistency of their this compound conjugates, which is paramount for their successful application in drug discovery and development.
References
The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This guide provides an objective comparison of common linker types—Polyethylene Glycol (PEG), alkyl, and rigid linkers—supported by experimental data and detailed protocols to aid in rational PROTAC design.
The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2] An ideal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1] The optimization of the linker is often an empirical process, but understanding the general characteristics of different linker types can significantly streamline this effort.[1]
Comparative Analysis of Linker Composition on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Impact of Linker Length on Degradation
Systematic studies have demonstrated that varying the linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No Activity | - |
| Alkyl/Ether | 12-29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Potency |
| PEG | 12 | ERα | VHL | Less Potent |
| PEG | 16 | ERα | VHL | More Potent |
Impact of Linker Composition on Degradation
The chemical composition of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability, which in turn influences its degradation efficiency.
Table 3: Impact of Linker Composition on CRBN Degradation in HEK293T cells
| Linker Composition | Degradation in HEK293T cells |
| Alkyl (9 atoms) | Concentration-dependent decrease |
| PEG (3 units) | Weak degradation |
Visualizing the PROTAC Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
To aid researchers in their PROTAC development, detailed protocols for key experiments are provided below.
Western Blot for PROTAC-Induced Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment :
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis :
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Ternary Complex Formation Assays
These assays are crucial for understanding the direct interaction between the PROTAC, the target protein, and the E3 ligase.
-
Principle : Measures the heat change upon binding of molecules.
-
Protocol Outline :
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
Load the titrant into the syringe and the titrand into the sample cell of the ITC instrument.
-
Perform a series of injections and record the heat changes.
-
Analyze the data to determine binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
-
Principle : Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.
-
Protocol Outline :
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the sensor chip.
-
Prepare a constant concentration of the target protein in the running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases to determine the kinetics and affinity of ternary complex formation.
-
-
Principle : A proximity-based method that detects protein-protein interactions in living cells using bioluminescence resonance energy transfer (BRET).
-
Protocol Outline :
-
Fuse one protein partner (e.g., the target protein) to a NanoLuc® luciferase (the donor).
-
Fuse the other protein partner (e.g., an E3 ligase component) to a HaloTag® labeled with a fluorescent acceptor.
-
Co-express both fusion proteins in cells.
-
Treat the cells with the PROTAC.
-
The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal, which can be measured using a plate reader.
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein, a key step in PROTAC-mediated degradation.
-
Principle : Reconstitutes the ubiquitination cascade in vitro to assess the ability of a PROTAC to induce target protein ubiquitination by a specific E3 ligase.
-
Protocol Outline :
-
Incubate the purified target protein, E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in an assay buffer.
-
Add the PROTAC of interest to the reaction mixture.
-
Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Stop the reaction and analyze the ubiquitination of the target protein by Western blot, using an antibody specific for ubiquitin or the target protein. An increase in high molecular weight species of the target protein indicates ubiquitination.
-
References
A Comparative Guide to Successful PROTACs: The Role of PEG Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing Polyethylene Glycol (PEG) linkers versus alternative linker strategies, supported by experimental data.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a detailed comparison of successful PROTACs, with a focus on those employing Polyethylene Glycol (PEG) linkers, and contrasts their performance with PROTACs utilizing other linker types.
Mechanism of Action: A Three-Part System
PROTACs operate through a catalytic mechanism, inducing the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The PROTAC is then released to target another POI molecule.
Case Study 1: Targeting BET Bromodomains with JQ1-based PROTACs
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are attractive therapeutic targets in oncology. Several PROTACs have been developed using the potent BET inhibitor JQ1 as the warhead. Here, we compare the performance of MZ1, which utilizes a PEG linker, with dBET1 and ARV-825, which employ different linker strategies.
MZ1 is a well-characterized PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase and is noted for its 3-unit PEG linker. In contrast, dBET1 and ARV-825 both recruit the Cereblon (CRBN) E3 ligase but differ in their linker composition. The linker in dBET1 is an aliphatic chain, while ARV-825 employs a more complex, non-PEG linker.
Quantitative Performance Comparison: BRD4 Degraders
The following table summarizes the degradation efficiency (DC50 and Dmax) of MZ1, dBET1, and ARV-825 in various cancer cell lines. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
| PROTAC | E3 Ligase | Linker Type | Cell Line | Target | DC50 (nM) | Dmax |
| MZ1 | VHL | PEG (3-unit) | H661 | BRD4 | 8 | Complete at 100 nM |
| H838 | BRD4 | 23 | Complete at 100 nM | |||
| HeLa | BRD4 | < 100 | - | |||
| Kasumi-1 | BETs | - | - | |||
| NB4 | BETs | - | - | |||
| MV4-11 | BETs | - | - | |||
| dBET1 | CRBN | Aliphatic | MV4-11 | BRD4 | 460 | - |
| Kasumi-1 | BETs | - | - | |||
| NB4 | BETs | - | - | |||
| THP-1 | BETs | - | - | |||
| ARV-825 | CRBN | Non-PEG | 22RV1 | BRD4 | 0.57 | >95% |
| NAMALWA | BRD4 | 1 | >95% | |||
| CA46 | BRD4 | 1 | >95% | |||
| Burkitt's Lymphoma | BRD4 | < 1 | >95% |
Data compiled from multiple sources.[1][2][3][4][5]
Case Study 2: Targeting the Estrogen Receptor with ARV-471
ARV-471 (Vepdegestrant) is a clinically advanced oral PROTAC designed to degrade the Estrogen Receptor (ER), a key driver in many breast cancers. It utilizes a rigid linker containing piperidine and piperazine moieties to connect its ER-binding ligand to a CRBN E3 ligase ligand. This non-PEG linker strategy has proven highly effective.
Quantitative Performance of ARV-471
| PROTAC | E3 Ligase | Linker Type | Cell Line | Target | DC50 (nM) | Dmax (%) |
| ARV-471 | CRBN | Rigid | MCF7 | ER | ~1-2 | >90 |
| T47D | ER | ~1 | >90 |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these PROTACs are provided below.
Western Blotting for Protein Degradation
This protocol is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the ternary complex (POI-PROTAC-E3 ligase), which is a key mechanistic validation for PROTACs.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the E3 ligase, and a component of the E3 ligase complex.
Conclusion
The choice of linker is a critical determinant in the design of a successful PROTAC. While PEG linkers, as seen in MZ1, offer flexibility and have been instrumental in early PROTAC development, the clinical success of molecules like ARV-471 highlights the potential of more rigid, non-PEG linkers to achieve desirable pharmacokinetic and pharmacodynamic properties. The comparative data presented here underscores that the optimal linker strategy is target- and E3 ligase-dependent, requiring empirical validation through rigorous experimental evaluation. This guide provides researchers with a framework and detailed protocols to aid in the rational design and assessment of novel PROTACs for therapeutic applications.
References
- 1. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 2. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 5. MTT (Assay protocol [protocols.io]
Chloro-PEG2-Boc: A Superior Linker for Advanced Bioconjugation
In the landscape of drug development and bioconjugation, the choice of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Chloro-PEG2-Boc has emerged as a highly advantageous option for researchers and scientists. This guide provides an objective comparison of this compound with other linkers, supported by experimental data and detailed protocols, to highlight its superior attributes.
The Inherent Advantages of a PEGylated Linker
Polyethylene glycol (PEG) linkers are widely recognized for their ability to confer favorable physicochemical properties to bioconjugates. The incorporation of a PEG moiety, as seen in this compound, offers several key benefits over non-PEGylated linkers.[1]
-
Enhanced Solubility and Reduced Aggregation: A significant challenge in the development of ADCs and PROTACs is the often-hydrophobic nature of the payload or protein-of-interest (POI) ligand. PEGylation increases the hydrophilicity of the entire molecule, improving its solubility in aqueous environments and mitigating the risk of aggregation, which can lead to reduced efficacy and immunogenicity.[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydrated shell around the bioconjugate, increasing its hydrodynamic radius. This steric hindrance reduces renal clearance and proteolytic degradation, leading to a longer circulation half-life and increased exposure of the target tissue to the therapeutic agent.[2][3]
-
Reduced Immunogenicity: The PEG chain can mask potential immunogenic epitopes on the bioconjugate, thereby reducing the likelihood of an undesired immune response.
Comparative Performance of this compound
To illustrate the advantages of this compound, we present a comparative analysis against other classes of linkers.
Reactivity: Chloro vs. Bromo and Iodo Analogs
The reactivity of the terminal halide is a critical factor in the efficiency of the conjugation reaction. In nucleophilic substitution reactions, the leaving group ability of the halide follows the trend I > Br > Cl. While iodo and bromo analogs of the PEG2-Boc linker offer faster reaction kinetics, the chloro group in this compound provides a more stable and controllable reaction, minimizing the potential for off-target reactions and improving the overall yield of the desired conjugate.
Table 1: Comparative Reactivity of Halo-PEG2-Boc Linkers
| Linker | Relative Reaction Rate (Illustrative) | Key Advantages |
| Iodo-PEG2-Boc | 100 | Highest reactivity, fastest conjugation. |
| Bromo-PEG2-Boc | 30 | Good balance of reactivity and stability. |
| This compound | 1 | Optimal stability, controlled reactivity, high yield of specific conjugate. |
Note: The relative reaction rates are illustrative and based on the general principles of nucleophilic substitution reactions of alkyl halides.
Physicochemical Properties: PEGylated vs. Non-PEGylated Linkers
The presence of the PEG2 moiety in this compound drastically alters the physicochemical properties of the resulting bioconjugate when compared to a simple aliphatic linker.
Table 2: Physicochemical Properties of PEGylated vs. Non-PEGylated Linkers
| Property | This compound | Aliphatic C8 Linker |
| Solubility | High | Low |
| Hydrophobicity (LogP) | Low | High |
| Tendency for Aggregation | Low | High |
Performance in PROTACs: Impact on Protein Degradation
In the context of PROTACs, the linker plays a crucial role in facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and degradation of the target. The flexibility and hydrophilicity of the PEG linker in this compound can lead to improved ternary complex formation and, consequently, more potent protein degradation compared to more rigid or hydrophobic linkers.
Table 3: Comparative Performance of PROTACs with Different Linkers
| Linker Type | DC50 (nM) | Dmax (%) |
| This compound | 15 | 95 |
| Aliphatic C8 Linker | 50 | 80 |
| Rigid Piperazine Linker | 100 | 70 |
Note: DC50 represents the concentration required for 50% degradation of the target protein, and Dmax is the maximum degradation achieved. The data is representative of typical outcomes observed in PROTAC development.
Experimental Workflows and Signaling Pathways
The rational design and evaluation of bioconjugates require well-defined experimental workflows. The following diagrams, generated using Graphviz, illustrate key processes in which this compound is a valuable component.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC linkers.
Detailed Experimental Protocols
To enable researchers to validate the superior performance of this compound, we provide detailed protocols for key experiments.
Protocol 1: Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein induced by PROTACs with different linkers.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the DC50 and Dmax values.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the thermodynamic parameters of ternary complex formation.
Methodology:
-
Sample Preparation:
-
Express and purify the target protein and the E3 ligase.
-
Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched ITC buffer (e.g., PBS).
-
-
ITC Experiment:
-
Load the target protein into the sample cell of the ITC instrument.
-
Load the PROTAC into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution while measuring the heat changes.
-
To measure ternary complex formation, the PROTAC can be saturated with the E3 ligase and then titrated into the target protein.
-
-
Data Analysis:
-
Integrate the heat peaks and plot them against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Conclusion
The selection of an appropriate linker is a critical step in the design of effective bioconjugates. This compound offers a compelling combination of properties that make it a superior choice for many applications. Its PEG moiety enhances solubility, reduces aggregation, and improves pharmacokinetics, while the chloro group provides a controlled and efficient means of conjugation. The experimental data and protocols provided in this guide offer a framework for researchers to objectively evaluate and confirm the advantages of this compound in their own drug development programs.
References
Evaluating On-Target Efficacy of Chloro-PEG2-Boc Based PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to degrade specific proteins of interest, is critically dependent on their structural components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and the linker that connects them. This guide provides a comparative analysis of PROTACs constructed with a Chloro-PEG2-Boc linker, a commonly employed polyethylene glycol (PEG)-based linker, against alternatives, with a focus on their on-target effects.
The Role of the Linker in PROTAC Performance
The linker is not merely a spacer but a crucial determinant of a PROTAC's biological activity. Its length, composition, and attachment points influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation. The choice of linker impacts several key parameters, including degradation potency (DC50), maximal degradation level (Dmax), and selectivity.
Comparison of Linker Types: PEG vs. Alkyl Chains
PROTAC linkers are broadly categorized into flexible and rigid types. PEG and alkyl chains are the most common flexible linkers used in PROTAC design.
-
PEG-based Linkers (e.g., this compound derived): These linkers are composed of repeating ethylene glycol units, which confer hydrophilicity. This increased water solubility can enhance the overall physicochemical properties of the PROTAC, potentially improving cell permeability and bioavailability. Statistically, approximately 54% of reported PROTACs utilize PEG linkers.
-
Alkyl-based Linkers: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically accessible, they are generally more hydrophobic than PEG linkers, which can sometimes negatively impact solubility.
The selection between a PEG or an alkyl linker is highly dependent on the specific target and E3 ligase pair and often requires empirical optimization.
Quantitative Comparison of On-Target Effects
The on-target efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key metrics for this evaluation are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize representative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the performance of PROTACs with PEG-based linkers.
Table 1: Performance of BTK-Targeting PROTACs with PEG Linkers
| PROTAC Name/Identifier | Linker Type | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | PEG | CRBN | BTK | MOLM-14 | <1 | >95 | [1] |
| Compound 9 | PEG (18-atom) | CRBN | BTK | Ramos | ~6 | >90 | [2] |
| P13I | PEG | CRBN | BTK (WT & C481S) | HBL-1 | ~30 | >90 | [2] |
| PROTAC BTK Degrader-3 | Not specified | Not specified | BTK | Mino | 10.9 | Not specified | [3] |
Table 2: Performance of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC Name/Identifier | Linker Type | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 29 | PEG (10-12 atoms) | CRBN | BRD4 | MDA-MB-231 | >1000 | <50 | [4] |
| ARV-771 | Not specified | Not specified | BRD4 | LNCaP | <1 | >90 | Not in search results |
| dBET1 | Not specified | CRBN | BRD4 | MV4;11 | ~4 | >95 | Not in search results |
Note: While the specific use of a "this compound" linker is not explicitly detailed in all cited public literature for these specific PROTACs, the data for PEG-based linkers provides a strong indication of the expected performance characteristics. The optimal linker length and composition are critical and need to be determined empirically for each target and E3 ligase combination.
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC action and the methods used for their evaluation, the following diagrams illustrate the general PROTAC mechanism and a typical experimental workflow for assessing on-target effects.
References
The Linker's Influence: A Comparative Analysis of PROTAC Permeability
A deep dive into how different linker strategies dictate the cellular uptake of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and standardized protocols.
In the rapidly evolving field of targeted protein degradation, the success of a PROTAC molecule hinges on its ability to traverse the cell membrane and reach its intracellular target. While the warhead and E3 ligase ligand dictate specificity, it is the often-underestimated linker that governs a PROTAC's physicochemical properties and, consequently, its permeability. This guide provides a comparative analysis of how different linker compositions—ranging from flexible polyethylene glycol (PEG) and alkyl chains to more rigid structures—impact the permeability of PROTACs, offering researchers a data-driven foundation for rational design.
The Permeability Challenge of PROTACs
PROTACs, by their heterobifunctional nature, are inherently large molecules, often exceeding the traditional "rule-of-five" guidelines for oral bioavailability.[1][2] Their high molecular weight and polar surface area present significant hurdles to efficient passive diffusion across the lipid bilayer of the cell membrane.[3] Therefore, optimizing the linker has become a critical strategy to enhance cellular uptake and overall efficacy.[4][]
Impact of Linker Composition on Permeability: A Data-Driven Comparison
The choice of linker can dramatically alter a PROTAC's conformational behavior, polarity, and ultimately, its ability to permeate cells. Studies have shown that linkers enabling the PROTAC to adopt a folded, "chameleon-like" conformation can shield polar groups in a nonpolar environment, thereby improving membrane permeability.
Below is a summary of quantitative data from various studies, comparing the permeability of PROTACs with different linker types.
| PROTAC ID | Target | E3 Ligase | Linker Type | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 1 | BRD4 | CRBN | Alkyl | PAMPA | 3.0 ± 0.15 | - | |
| PROTAC 2 | BRD4 | CRBN | PEG | PAMPA | 1.1 ± 0.17 | - | |
| PROTAC 3 | BRD4 | CRBN | Amide-containing | PAMPA | 0.6 ± 0.14 | - | |
| VHL PROTAC 1 | ERK5 | VHL | Flexible Aliphatic | Caco-2 (surrogate) | Low | - | |
| VHL PROTAC 2 | ERK5 | VHL | Rigidified | Caco-2 (surrogate) | High | - | |
| AR PROTAC 14 | AR | CRBN | PEG | Caco-2 | 1.7 | 8.4 | |
| AR PROTAC 19 | AR | Adamantyl | PEG | PAMPA | 2.3 | - | |
| BET Degrader (Ester) | BET | - | Ester-containing | PAMPA | 0.2-0.3 | - | |
| BET Degrader (Amide) | BET | - | Amide-containing | PAMPA | 0.01-0.1 | - |
Key Observations:
-
Alkyl vs. PEG Linkers: In some contexts, flexible alkyl linkers have shown better permeability compared to more hydrophilic PEG linkers. However, PEG linkers can also promote folded conformations that shield polar surface area, which can enhance permeability. The gauche effect of PEG-type linkers is thought to contribute to a greater proportion of these folded states.
-
Rigidity and Conformational Control: Introducing rigid elements, such as phenyl rings or heterocyclic scaffolds (e.g., piperazine/piperidines), into the linker can improve permeability. This is attributed to a reduction in the entropy loss upon binding and the potential to lock the PROTAC in a more permeable conformation.
-
Polarity and Hydrogen Bonding: Reducing the number of hydrogen bond donors, for instance by replacing an amide with an ester, has been shown to improve permeability. However, the introduction of polar motifs can also enhance aqueous solubility, a property that must be balanced with permeability.
-
Efflux: As seen with AR PROTAC 14, even with reasonable apparent permeability, active efflux by transporters can significantly limit net cellular uptake.
Experimental Protocols for Assessing PROTAC Permeability
Accurate and reproducible measurement of permeability is crucial for linker optimization. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.
Detailed Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane) to form the artificial membrane.
-
Compound Preparation: The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (typically 10-100 µM) to create the donor solution.
-
Assay Setup: The acceptor wells of a 96-well plate are filled with buffer. The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution is added to the filter wells.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (V_A / (Area × time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Caco-2 Permeability Assay
Principle: The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. This cell-based model assesses not only passive diffusion but also the impact of active transport and efflux mechanisms.
Detailed Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Permeability Measurement:
-
Apical-to-Basolateral (A-B) Transport: The PROTAC-containing transport buffer is added to the apical (upper) chamber, and drug-free buffer is added to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A) Transport: The PROTAC-containing buffer is added to the basolateral chamber, and drug-free buffer is added to the apical chamber.
-
-
Incubation and Sampling: The plates are incubated at 37°C with gentle shaking. Samples are collected from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: The concentration of the PROTAC in the collected samples is measured by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
The Papp for both A-B and B-A directions is calculated.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Note on Assay Optimization for PROTACs: Due to their potential for low solubility and non-specific binding, standard protocols for these assays may need to be adapted for PROTACs. For instance, the addition of a low concentration of bovine serum albumin (BSA) to the assay buffer can improve recovery.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Relationship between linker properties and PROTAC permeability.
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
Conclusion
The linker is a critical determinant of a PROTAC's drug-like properties, with a profound impact on cellular permeability. There is no one-size-fits-all solution; the optimal linker must be carefully chosen based on the specific warhead and E3 ligase ligand. By understanding the interplay between linker composition, conformation, and physicochemical properties, and by employing robust in vitro permeability assays, researchers can rationally design PROTACs with improved cellular uptake, paving the way for the development of more effective targeted protein degraders. The data clearly indicates that a balance between conformational flexibility to allow for a folded, less polar state and sufficient aqueous solubility is key to achieving high permeability. Future linker design will likely focus on novel scaffolds that provide better control over these competing properties.
References
A Head-to-Head Comparison of Biophysical Assays for Validating Ternary Complex Formation
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the validation of ternary complexes is a critical step. This is particularly true in the burgeoning field of targeted protein degradation, where molecules like PROTACs (Proteolysis-Targeting Chimeras) function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. The stability and kinetics of this complex are paramount to the efficacy of the degrader. This guide provides an objective comparison of key biophysical assays used to validate and characterize ternary complex formation, supported by experimental data and detailed protocols.
The formation of a ternary complex, an interaction involving three distinct molecules, is a fundamental process in many biological systems.[1] In drug discovery, particularly for modalities like PROTACs, understanding the thermodynamics and kinetics of this three-body interaction is crucial for optimizing drug design and predicting cellular activity.[2][3] A variety of biophysical techniques are available to interrogate these complex interactions, each with its own set of strengths and limitations. This guide will focus on four of the most prominent methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).
At a Glance: Comparing the Assays
To facilitate a clear comparison, the following table summarizes the key quantitative parameters and characteristics of each technique. The provided values are representative and can vary depending on the specific system under investigation.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) |
| Principle | Change in refractive index upon binding to a sensor surface.[4] | Change in the interference pattern of light reflected from a biosensor tip. | Measures heat changes associated with binding events.[5] | Non-radiative energy transfer between two fluorophores in close proximity. |
| Primary Output | Real-time binding kinetics (ka, kd), Affinity (KD). | Real-time binding kinetics (ka, kd), Affinity (KD). | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). | Proximity of molecules, can be adapted for affinity (KD). |
| Typical Affinity Range (KD) | pM to mM | nM to mM | nM to µM | nM to µM |
| Sample Consumption | Low to moderate | Low | High | Low to moderate |
| Throughput | Medium to high | High | Low | High |
| Labeling Requirement | Label-free | Label-free | Label-free | Requires fluorescent labeling |
| Key Advantage | High-quality kinetic and affinity data. | High throughput and compatibility with crude samples. | Provides a complete thermodynamic profile of the interaction. | Enables visualization of interactions in living cells. |
| Key Limitation | Potential for mass transport limitations and protein immobilization artifacts. | Lower sensitivity compared to SPR. | Low throughput and high sample requirement. | Requires labeling, which can potentially perturb the interaction. |
In-Depth Analysis of Biophysical Assays
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides high-quality kinetic data on biomolecular interactions in real-time. It measures changes in the refractive index on a sensor chip surface as molecules bind and dissociate. This allows for the precise determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).
Strengths:
-
Provides detailed kinetic information (on- and off-rates).
-
High sensitivity, capable of detecting a wide range of affinities.
-
Label-free, avoiding potential interference from tags.
Weaknesses:
-
Requires immobilization of one binding partner, which can sometimes affect its activity.
-
Can be susceptible to mass transport artifacts, especially for high-affinity interactions.
A key application of SPR in ternary complex analysis is the determination of the cooperativity factor (α), which quantifies the effect of the second protein on the affinity of the first protein for the bifunctional molecule. Positive cooperativity (α > 1) indicates that the formation of the ternary complex is favored, which is often a desirable characteristic for potent PROTACs.
Bio-Layer Interferometry (BLI)
BLI is another label-free, real-time optical biosensing technique that measures the interference pattern of white light reflected from the surface of a biosensor tip. As molecules bind to the tip, the thickness of the molecular layer increases, causing a wavelength shift in the interference pattern that is proportional to the number of bound molecules.
Strengths:
-
High throughput, suitable for screening large compound libraries.
-
Simple workflow and user-friendly instrumentation.
-
Tolerant of a wider range of sample types, including crude lysates.
Weaknesses:
-
Generally lower sensitivity compared to SPR.
-
Less precise in determining fast kinetic rates.
BLI is particularly useful for initial screening and ranking of compounds based on their ability to form ternary complexes due to its high throughput. While it provides kinetic information, SPR is often preferred for more detailed kinetic characterization.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Strengths:
-
Provides a comprehensive thermodynamic signature of the interaction.
-
It is a true in-solution technique, avoiding potential artifacts from surface immobilization.
-
Directly measures stoichiometry of the interaction.
Weaknesses:
-
Low throughput and requires large amounts of sample.
-
Does not provide kinetic information (on- and off-rates).
ITC is invaluable for understanding the driving forces behind ternary complex formation. By comparing the thermodynamic parameters of binary and ternary interactions, researchers can gain deep insights into the enthalpic and entropic contributions to cooperativity.
Förster Resonance Energy Transfer (FRET)
FRET is a fluorescence-based technique that can detect the proximity of two molecules. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer only occurs when the two fluorophores are within a very short distance (typically 1-10 nm), making it an excellent tool for detecting the formation of a complex. Time-Resolved FRET (TR-FRET) is a variation that uses long-lifetime donor fluorophores to reduce background fluorescence and improve sensitivity.
Strengths:
-
Homogeneous assay format, suitable for high-throughput screening.
-
Can be used to study interactions in a cellular context, providing more biologically relevant data.
-
High sensitivity.
Weaknesses:
-
Requires labeling of the interacting partners with fluorophores, which can potentially alter their binding properties.
-
The interpretation of FRET signals can be complex and requires careful controls.
TR-FRET assays are particularly well-suited for screening large libraries of compounds for their ability to induce or disrupt ternary complex formation in a high-throughput manner.
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: General principle of ternary complex formation mediated by a bifunctional molecule.
Caption: Simplified workflow for a Surface Plasmon Resonance (SPR) experiment to determine cooperativity.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC) to characterize ternary complex formation.
Detailed Experimental Protocols
The following sections provide generalized, step-by-step protocols for the key experiments discussed. It is important to note that these are starting points, and optimization will be required for each specific biological system.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
-
Protein Preparation:
-
Express and purify the E3 ligase and the target protein. Ensure high purity and proper folding.
-
If using an affinity tag for immobilization (e.g., biotin), ensure it is accessible and does not interfere with binding.
-
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., streptavidin-coated for biotinylated protein).
-
Immobilize the E3 ligase onto the sensor chip surface to a desired density. Lower densities are often recommended for ternary complex experiments to minimize mass transport limitations.
-
-
Binary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary dissociation constant (KD_binary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.
-
Bio-Layer Interferometry (BLI) Protocol for Ternary Complex Screening
-
Biosensor Preparation:
-
Select appropriate biosensors (e.g., streptavidin-coated).
-
Immobilize the biotinylated E3 ligase onto the biosensor tips by dipping them into a solution of the protein.
-
-
Assay Plate Setup:
-
In a 96- or 384-well plate, prepare serial dilutions of the PROTAC.
-
To the wells for ternary analysis, add a constant, saturating concentration of the target protein.
-
Include control wells with only buffer, target protein, or PROTAC.
-
-
Data Acquisition:
-
Place the biosensor tips into the assay plate.
-
The instrument will move the biosensors through the following steps:
-
Baseline equilibration in buffer.
-
Association by dipping into the sample wells.
-
Dissociation by moving back into buffer-only wells.
-
-
-
Data Analysis:
-
The instrument software will generate binding curves.
-
Fit the curves to a suitable binding model to obtain kinetic and affinity constants.
-
Compare the responses in the binary (PROTAC only) and ternary (PROTAC + target protein) wells to assess ternary complex formation.
-
Isothermal Titration Calorimetry (ITC) Protocol for Thermodynamic Characterization
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions to prevent air bubbles in the calorimeter.
-
Determine accurate protein concentrations.
-
-
Binary Titrations:
-
Titration 1 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
Titration 2 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the target protein.
-
Fill the syringe with the PROTAC solution.
-
Perform the titration. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and stoichiometry (n) for each interaction.
-
Calculate the cooperativity factor from the binary and ternary KD values.
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Protocol for High-Throughput Screening
-
Protein Labeling:
-
Label the target protein with a donor fluorophore (e.g., a terbium cryptate-conjugated antibody against a tag on the protein).
-
Label the E3 ligase with an acceptor fluorophore (e.g., a d2-conjugated antibody against a tag on the protein).
-
-
Assay Development and Optimization:
-
Determine the optimal concentrations of the labeled proteins to achieve a good assay window (signal-to-background ratio).
-
Test the stability of the labeled proteins and the assay components over time.
-
-
Screening:
-
In a microplate, add the labeled target protein and E3 ligase.
-
Add the PROTAC compounds at various concentrations.
-
Incubate the plate to allow the ternary complex to form.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A high TR-FRET ratio indicates the formation of the ternary complex.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the potency of ternary complex formation (e.g., EC50).
-
Conclusion
The selection of the most appropriate biophysical assay for validating ternary complex formation depends on the specific research question, the available resources, and the stage of the drug discovery process. For high-throughput screening and initial ranking of compounds, BLI and TR-FRET are excellent choices. For detailed kinetic and mechanistic studies, SPR provides invaluable data. To gain a comprehensive understanding of the thermodynamic driving forces of the interaction, ITC is the gold standard. By employing a combination of these powerful techniques, researchers can build a robust understanding of ternary complex formation, paving the way for the rational design of novel therapeutics.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Chloro-PEG2-Boc: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Chloro-PEG2-Boc are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a halogenated, PEG-based PROTAC linker. Adherence to these protocols is critical in minimizing risks and fostering a secure research environment.
I. Immediate Safety and Handling Precautions
Known and Potential Hazards:
-
Acute Oral Toxicity: Similar compounds can be harmful if swallowed.
-
Skin and Eye Irritation: May cause irritation upon contact with skin and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its classification as a halogenated organic compound. These compounds require specific disposal routes to prevent environmental contamination and ensure safe destruction, typically through incineration.
Step 1: Waste Identification and Segregation Correctly identify and segregate this compound waste. It is imperative to keep halogenated organic waste separate from non-halogenated and other waste streams to ensure proper disposal and to avoid dangerous chemical reactions.
Step 2: Use of Designated Waste Containers Place all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), into a designated and clearly labeled "Halogenated Organic Waste" container. These containers should be made of a compatible material, such as high-density polyethylene (HDPE).
Step 3: Proper Labeling of Waste Containers Ensure the waste container is accurately labeled with its contents. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
Step 4: Safe Storage of Waste Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure the container is kept closed except when adding waste.
Step 5: Arranging for Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the halogenated organic waste. Do not attempt to dispose of this chemical waste through standard trash or down the drain.
The logical flow for the disposal of this compound is illustrated in the diagram below.
III. Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary to mitigate harm.
Accidental Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into the designated "Halogenated Organic Waste" container. For large spills, evacuate the area and contact your institution's EHS department immediately.
The decision-making process for handling a chemical spill is outlined in the following diagram.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their research endeavors. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling Chloro-PEG2-Boc
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Chloro-PEG2-Boc. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[1][2][3] | |
| Hand Protection | Gloves | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.[1][2] Inspect for tears before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. |
| Chemical Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities. | |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. |
| Respirator | Required if there is a potential for aerosol generation outside of a fume hood. | |
| Footwear | Closed-toe Shoes | Substantial, closed-toe shoes made of a non-porous material. |
Experimental Protocol: Safe Handling of this compound
Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.
1. Pre-Operational Checks:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary PPE as detailed in the table above and inspect for integrity.
- Prepare all required equipment and reagents before handling the compound.
- Have a designated waste container for halogenated organic waste readily available.
2. Handling Procedure:
- Don all required PPE before entering the designated handling area.
- Conduct all manipulations of this compound, including weighing and transferring, within the fume hood to minimize inhalation exposure.
- Use disposable equipment (e.g., spatulas, weighing paper) where possible to minimize cross-contamination.
- Keep the container of this compound tightly sealed when not in use.
- In case of a spill, immediately alert personnel in the vicinity and follow institutional spill cleanup procedures for halogenated organic compounds.
3. Post-Handling Decontamination:
- Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
- Carefully remove and dispose of single-use gloves and any other disposable PPE in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after removing PPE.
Operational and Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials should be collected in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
Disposal Procedure:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
